molecular formula C9H3Cl2N3 B1320695 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile CAS No. 305371-45-3

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B1320695
CAS No.: 305371-45-3
M. Wt: 224.04 g/mol
InChI Key: OKYQWZDOLIYAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H3Cl2N3 and its molecular weight is 224.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYQWZDOLIYAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595023
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305371-45-3
Record name 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known basic properties of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile. Due to the limited availability of public data for this specific compound, this document also presents general characteristics and potential biological significance of the broader 1,7-naphthyridine class of compounds, supported by data from related analogues.

Core Properties of this compound

Publicly accessible, experimentally determined quantitative data for this compound is sparse. The following table summarizes the fundamental chemical information that has been identified from chemical supplier databases.

PropertyValueSource
CAS Number 305371-45-3[Synblock][1], [Tetrahedron][2]
Molecular Formula C₉H₃Cl₂N₃[Synblock][1]
Molecular Weight 224.05 g/mol [Synblock][1]
Canonical SMILES C1=CC(=C(C2=C(C=C(N=C2)Cl)N=C1)Cl)C#NInferred from structure
Physical State Solid (predicted)General knowledge
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Note: While some suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS, this data is not publicly accessible.

The 1,7-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,7-naphthyridine core is a significant heterocyclic scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4][5] The strategic placement of nitrogen atoms in the fused ring system allows for diverse intermolecular interactions with biological targets.

General Reactivity and Synthesis

The synthesis of substituted 1,7-naphthyridine derivatives can be achieved through various synthetic routes. A general approach may involve the cyclization of appropriately substituted pyridine precursors. For instance, a patent describes a method for synthesizing 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine, which undergoes amino group protection, followed by a reaction with a hydroformylation reagent and subsequent cyclization with an acrylate compound.[6] The reactivity of the dichloro-substituted naphthyridine core, such as in the target molecule, would likely involve nucleophilic substitution at the chloro-positions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Biological Significance of 1,7-Naphthyridine Derivatives

Derivatives of the 1,7-naphthyridine scaffold have been investigated for a variety of therapeutic applications:

  • PARP1 Inhibition: Certain benzo[de][7][8]naphthyridin-7(8H)-ones have been identified as potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a key enzyme in DNA repair, making them promising candidates for cancer therapy.[7]

  • Antimicrobial Activity: While no 1,7-naphthyridine derivative has been approved as an antimicrobial agent, the broader naphthyridine class is known for its antimicrobial properties, and research into 2,7-naphthyridine derivatives has shown selective activity against Staphylococcus aureus.[5][9]

  • Kinase Inhibition: Analogues of 1,7-naphthyridine have been studied as inhibitors of phosphatidylinositol-4-phosphate 5-kinase (PIP4K2A), a potential target in oncology.[4]

Hypothetical Experimental Protocols for Characterization

In the absence of specific published data for this compound, the following section outlines standard experimental protocols that would be employed for its synthesis and characterization.

Synthesis Workflow

A plausible synthetic route to this compound could involve a multi-step process starting from a substituted pyridine. The following diagram illustrates a generalized workflow.

G Hypothetical Synthesis Workflow A Starting Material (e.g., Substituted Pyridine) B Functional Group Interconversion / Cyclization A->B Reaction C Chlorination B->C Reaction D Purification (e.g., Column Chromatography) C->D Workup E Characterization (NMR, MS, etc.) D->E Analysis F 4,6-dichloro-1,7-naphthyridine- 3-carbonitrile E->F Confirmation

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be crucial for identifying the aromatic protons on the naphthyridine core. Based on the structure, one would expect to see distinct signals for the protons at positions 2, 5, and 8. The chemical shifts and coupling constants would help confirm their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all nine carbon atoms in the molecule, including the carbon of the nitrile group and the carbons bearing the chlorine atoms.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Purity Analysis

High-Performance Liquid Chromatography (HPLC):

  • An HPLC method would be developed to determine the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would likely be employed. The purity would be assessed by the area of the main peak relative to the total peak area.

Representative Signaling Pathway: PARP1 Inhibition

While the specific biological targets of this compound are unknown, the 1,7-naphthyridine scaffold has been incorporated into potent PARP1 inhibitors.[7] The following diagram illustrates the role of PARP1 in DNA repair and how its inhibition can lead to cancer cell death, particularly in cancers with BRCA mutations.

G Representative Signaling Pathway: PARP1 Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits Repair Base Excision Repair PARP1->Repair initiates DNA_SSB2 DNA Single-Strand Break PARP1_2 PARP1 DNA_SSB2->PARP1_2 PARP_Inhibitor 1,7-Naphthyridine Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1_2 inhibits DNA_DSB DNA Double-Strand Break (at replication fork) PARP1_2->DNA_DSB leads to BRCA_Deficient BRCA Deficient Homologous Recombination Repair Fails DNA_DSB->BRCA_Deficient Apoptosis Cell Death (Apoptosis) BRCA_Deficient->Apoptosis

Caption: A diagram illustrating the mechanism of PARP1 inhibition, a known target for some 1,7-naphthyridine derivatives.

Conclusion

This compound is a chemical entity for which detailed public data on its physicochemical properties and biological activity is currently limited. However, the 1,7-naphthyridine scaffold to which it belongs is of significant interest in medicinal chemistry. The information and hypothetical protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development who may be working with this or structurally related compounds. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.

References

An In-Depth Technical Guide to 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile (CAS 305371-45-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a chemical compound for research use only and is not intended for human or veterinary use.

Introduction

This compound is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine core, consisting of two fused pyridine rings, is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1] The specific arrangement of nitrogen atoms and the presence of chloro and cyano substituents on the 1,7-naphthyridine scaffold suggest its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and its potential, yet currently undocumented, role in medicinal chemistry. Due to the limited publicly available data specifically for this compound, this guide also draws upon the broader context of substituted 1,7-naphthyridine derivatives to infer potential areas of application and research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier catalogs.[2]

PropertyValueReference
CAS Number 305371-45-3[2]
Molecular Formula C₉H₃Cl₂N₃[2]
Molecular Weight 224.05 g/mol [2]
Canonical SMILES C1=C(C=N2)C3=C(N=C1)C(=C(C=N2)Cl)C#NInferred
Appearance Solid (predicted)-
Purity Typically >98% (as supplied for research)[2]
Storage Store in a cool, dry, well-ventilated area[2]

Synthesis and Reactivity

Synthesis

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental validation.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Aminopyridine Substituted 3-Aminopyridine Condensation Condensation Aminopyridine->Condensation ThreeCarbon Malononitrile Derivative ThreeCarbon->Condensation Cyclization Cyclization Condensation->Cyclization Chlorination Chlorination Cyclization->Chlorination Product This compound Chlorination->Product

Caption: Hypothetical synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the two chlorine atoms, the nitrile group, and the nitrogen atoms of the naphthyridine ring system.

  • Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atoms at the 4 and 6 positions are expected to be susceptible to nucleophilic displacement. This is a common and powerful method for introducing a wide variety of substituents onto the naphthyridine scaffold, including amines, alcohols, and thiols. The relative reactivity of the two chlorine atoms would need to be determined experimentally.

  • Nitrile Group Transformations: The carbonitrile group can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings such as tetrazoles.

  • N-alkylation/N-oxidation: The nitrogen atoms of the pyridine rings can potentially undergo alkylation or oxidation, further modifying the electronic and steric properties of the molecule.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, the broader class of 1,7-naphthyridine derivatives has shown a wide range of pharmacological activities.[3] This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.

Kinase Inhibition

Numerous substituted naphthyridine derivatives have been investigated as kinase inhibitors. For example, certain 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition.[4] The dichloro substitution pattern of the title compound provides reactive handles to introduce functionalities that could target the ATP-binding site of various kinases.

The general workflow for identifying and characterizing a kinase inhibitor is depicted below.

G Start Synthesize Library of 4,6-disubstituted-1,7-naphthyridine-3-carbonitriles Screening High-Throughput Screening (Kinase Panel) Start->Screening Hit Identify 'Hit' Compounds Screening->Hit IC50 Determine IC50 Values Hit->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead Lead Optimization SAR->Lead InVivo In Vivo Efficacy Studies Lead->InVivo End Preclinical Candidate InVivo->End

Caption: General workflow for kinase inhibitor drug discovery.

Other Potential Applications

Derivatives of the 1,7-naphthyridine scaffold have also been explored for their potential as:

  • Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[3]

  • Anti-inflammatory agents: Modulating inflammatory pathways.[3]

  • Central Nervous System (CNS) active agents: Targeting receptors in the CNS.[3]

Experimental Protocols

As previously stated, specific experimental protocols for the synthesis and analysis of this compound are not available in the peer-reviewed literature. Researchers interested in working with this compound would need to develop and validate their own procedures. Below are general, representative protocols that could be adapted.

General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general guideline for reacting a dichloro-naphthyridine with a nucleophile.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired nucleophile (1.0-1.2 eq).

  • A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 2.0-3.0 eq) is added to the reaction mixture.

  • The reaction is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Analytical Methods

Standard analytical techniques would be employed to characterize the compound and any derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile stretch.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential for the synthesis of novel, biologically active molecules. The presence of two reactive chlorine atoms and a versatile nitrile group on the 1,7-naphthyridine scaffold makes it an attractive starting material for medicinal chemistry campaigns.

Future research efforts should focus on:

  • Development and publication of a robust and scalable synthesis for this compound.

  • Systematic exploration of its reactivity , particularly the regioselectivity of nucleophilic aromatic substitution reactions.

  • Synthesis and biological evaluation of libraries of derivatives targeting various therapeutic areas, with an initial focus on kinase inhibition.

  • Public dissemination of spectral and analytical data to facilitate further research in the scientific community.

The exploration of this and other underrepresented heterocyclic scaffolds is crucial for the discovery of next-generation therapeutics.

References

Elucidation of the Structure of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of reactive chloro and cyano functionalities make it a versatile scaffold for the synthesis of more complex molecules with potential biological activity. The precise determination of its molecular structure is paramount for understanding its reactivity, designing derivatives, and interpreting its interactions with biological targets. This technical guide provides a comprehensive overview of the methodologies and data involved in the structural elucidation of this compound.

While a dedicated, publicly available, in-depth guide on the comprehensive structure elucidation of this compound is not readily found in the searched scientific literature, this document outlines the standard analytical techniques and expected data based on the characterization of analogous naphthyridine derivatives.

Physicochemical Properties

A foundational aspect of structure elucidation begins with the basic physicochemical properties of the compound.

PropertyValue
CAS Number 305371-45-3
Molecular Formula C₉H₃Cl₂N₃
Molecular Weight 224.05 g/mol

Synthesis and Characterization Workflow

The elucidation of the structure of this compound would typically follow a well-defined workflow, beginning with its synthesis and purification, followed by a suite of spectroscopic and analytical techniques to confirm its identity and structure.

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_elucidation Structure Elucidation synthesis Synthesis of Precursor (e.g., Dihydroxy-naphthyridine) chlorination Chlorination Reaction synthesis->chlorination Key Reaction Step purification Purification (e.g., Recrystallization, Chromatography) chlorination->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ms Mass Spectrometry (MS) purification->ms Purified Compound ir Infrared Spectroscopy (IR) purification->ir Purified Compound xray X-ray Crystallography (if single crystals obtained) purification->xray Purified Compound data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A typical workflow for the synthesis and structural elucidation of a chemical compound.

Predicted Spectroscopic Data

Based on the structure of this compound and data from related compounds, the following are the expected spectroscopic characteristics that would be used for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons on the naphthyridine core. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitrogen atoms, chlorine atoms, and the nitrile group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons would provide information about their chemical environment (e.g., aromatic, nitrile, and carbons attached to chlorine).

Technique Expected Observations
¹H NMR Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), with specific coupling patterns (doublets, singlets) depending on the proton-proton proximities.
¹³C NMR Nine signals corresponding to the aromatic and nitrile carbons. Carbons attached to chlorine would appear at a characteristic chemical shift. The nitrile carbon would be observed at a lower field (typically δ 115-120 ppm).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Technique Expected Observations
High-Resolution Mass Spectrometry (HRMS) The molecular ion peak (M⁺) would be observed at m/z corresponding to the exact mass of C₉H₃Cl₂N₃. The isotopic pattern for two chlorine atoms (a characteristic 3:2:1 ratio for M⁺, M+2, and M+4 peaks) would be a key diagnostic feature.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation patterns would likely involve the loss of chlorine atoms, the nitrile group, and potentially cleavage of the naphthyridine ring system, providing further structural clues.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Functional Group Expected Absorption Frequency (cm⁻¹)
C≡N (Nitrile) A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
C=N and C=C (Aromatic Rings) Multiple absorption bands in the 1400-1600 cm⁻¹ region.
C-Cl (Chloroalkane) Absorptions in the 600-800 cm⁻¹ region.
C-H (Aromatic) Stretching vibrations above 3000 cm⁻¹.

Experimental Protocols

Detailed experimental protocols would be essential for the synthesis and purification of this compound. A plausible synthetic route would involve the chlorination of a dihydroxy-1,7-naphthyridine-3-carbonitrile precursor.

Illustrative Synthesis Pathway

Synthesis Pathway precursor 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile product This compound precursor->product Chlorination reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) reagent->product

Technical Guide: Molecular Weight of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight for the compound 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, a molecule of interest in chemical and pharmaceutical research.

Molecular Composition and Weight

The molecular formula for this compound is C9H3Cl2N3.[1][2][3] The molecular weight is a critical parameter in experimental design, chemical synthesis, and analytical characterization. It is derived from the sum of the atomic weights of its constituent atoms.

The experimentally determined and calculated molecular weight of this compound is approximately 224.05 g/mol .[2]

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The standard atomic weights for the constituent elements are:

  • Carbon (C): Approximately 12.011 u[4][5]

  • Hydrogen (H): Approximately 1.008 u[6][7]

  • Chlorine (Cl): Approximately 35.453 u[8][9]

  • Nitrogen (N): Approximately 14.007 u[10][11]

The calculation based on the molecular formula C9H3Cl2N3 is as follows:

(9 × 12.011) + (3 × 1.008) + (2 × 35.453) + (3 × 14.007) = 224.05 g/mol

This calculated value aligns with the reported molecular weights from various chemical suppliers.[1][2][12]

Data Presentation

For clarity and ease of comparison, the atomic and molecular weight data are summarized in the tables below.

Table 1: Atomic Weight of Constituent Elements

ElementSymbolAtomic NumberStandard Atomic Weight (u)
CarbonC612.011[4]
HydrogenH11.008[6][7]
ChlorineCl1735.453[8][9]
NitrogenN714.007[10]

Table 2: Molecular Weight Summary

Compound NameMolecular FormulaCalculated Molecular Weight ( g/mol )Reported Molecular Weight ( g/mol )
This compoundC9H3Cl2N3224.05224.0462[1], 224.05[2]

Experimental Protocols

The determination of molecular weight for a compound like this compound is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is common for polar molecules.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

  • Detection: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]+ or [M-H]-). The accurate mass of this ion is used to confirm the elemental composition and calculate the exact molecular weight.

Visualization of Molecular Information

The following diagram illustrates the logical relationship between the elemental composition and the final calculated molecular weight.

MolecularWeightCalculation cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (u) cluster_calculation Calculation C Carbon (C) 9 atoms C_aw 12.011 H Hydrogen (H) 3 atoms H_aw 1.008 Cl Chlorine (Cl) 2 atoms Cl_aw 35.453 N Nitrogen (N) 3 atoms N_aw 14.007 Sum Summation C_aw->Sum x 9 H_aw->Sum x 3 Cl_aw->Sum x 2 N_aw->Sum x 3 MW Molecular Weight 224.05 g/mol Sum->MW

References

An In-depth Technical Guide to 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile (C₉H₃Cl₂N₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of a specific, yet sparsely documented derivative, 4,6-dichloro-1,7-naphthyridine-3-carbonitrile (Chemical Formula: C₉H₃Cl₂N₃). Due to the limited availability of direct experimental data for this compound, this document synthesizes information from related analogues and predictive methodologies to offer a foundational resource for researchers. It includes basic physicochemical properties, a proposed synthetic pathway, and a discussion of potential biological activities based on the broader 1,7-naphthyridine class. This guide aims to be a starting point for further experimental investigation into this promising molecule.

Physicochemical and Spectral Data

While detailed experimental data for this compound is not widely available in peer-reviewed literature, some basic properties have been identified from chemical supplier databases.

PropertyValueSource
Chemical Formula C₉H₃Cl₂N₃-
Molecular Weight 224.05 g/mol [1]
CAS Number 305371-45-3[1]
Appearance Not specified (likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Table 1: Physicochemical Properties

Spectral Characterization

Experimental spectral data for this compound is not currently published. However, the following table presents predicted spectral characteristics based on the chemical structure and data from analogous compounds. These predictions can serve as a reference for the analysis of future experimental data.

TechniquePredicted Data
¹H NMR Aromatic protons expected in the δ 7.5-9.0 ppm range.
¹³C NMR Aromatic carbons expected in the δ 110-160 ppm range. The carbon of the nitrile group is expected around δ 115-120 ppm.
IR (Infrared) A sharp absorption band characteristic of the nitrile (C≡N) group is expected around 2220-2240 cm⁻¹.
MS (Mass Spec) The molecular ion peak [M]⁺ would be expected at m/z 223, with characteristic isotopic peaks for the two chlorine atoms.

Table 2: Predicted Spectral Data

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted naphthyridines.

Proposed Synthetic Pathway

A potential synthetic route could involve the construction of the 1,7-naphthyridine core from a substituted pyridine precursor, followed by chlorination and cyanation. A hypothetical workflow is presented below.

G cluster_0 Proposed Synthesis of this compound start Substituted Pyridine Precursor step1 Cyclization to form 1,7-Naphthyridine Core start->step1 Reagents for ring formation step2 Hydroxylation/Oxidation step1->step2 Oxidizing agents step3 Dichlorination step2->step3 e.g., POCl₃ step4 Cyanation step3->step4 e.g., CuCN end_product This compound step4->end_product

A proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol for Dichlorination (Step 3)

This protocol is a general procedure based on the chlorination of similar heterocyclic compounds and would require optimization.

  • Starting Material: A dihydroxy-1,7-naphthyridine-3-carbonitrile precursor (1 equivalent).

  • Reagent: Phosphorus oxychloride (POCl₃) (10-20 equivalents).

  • Solvent: Toluene or no solvent.

  • Procedure: a. To the starting material in a round-bottom flask equipped with a reflux condenser, add phosphorus oxychloride. b. Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. f. Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. g. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. h. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the 1,7-naphthyridine scaffold is present in molecules with notable biological activities.

  • Anticancer Potential: Several 1,7-naphthyridine derivatives have demonstrated potent anticancer activity. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, exhibits antiproliferative properties against colon cancer cell lines by inhibiting the Wnt signaling pathway. Other synthetic 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase involved in tumor suppression.

  • Anti-inflammatory Activity: Certain 1,7-naphthyridine derivatives act as inhibitors of p38 MAP kinase, a key target in inflammatory diseases, leading to a reduction in pro-inflammatory cytokines like TNFα.

  • Central Nervous System (CNS) Activity: Some axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored as tachykinin NK1 receptor antagonists, which are implicated in pain and depression.

Given these precedents, it is plausible that this compound could be investigated for similar activities. A common mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates.

G cluster_1 Hypothetical Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase Domain receptor->kinase Ligand Binding substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase compound 4,6-Dichloro-1,7- naphthyridine-3-carbonitrile compound->kinase Inhibition p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

A potential mechanism of action via kinase inhibition.

Proposed Experimental Protocol for In Vitro Cytotoxicity Screening

To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.

MTT Assay Protocol
  • Cell Culture: a. Culture a human cancer cell line (e.g., a colon cancer cell line like HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in an incubator at 37°C with 5% CO₂.

  • Cell Seeding: a. Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). d. Incubate the plate for 48-72 hours.

  • MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound is a chemical entity with a promising scaffold that is underrepresented in the current scientific literature. This technical guide provides a foundational overview by consolidating known basic information and proposing plausible synthetic and biological evaluation pathways based on related compounds. The presented hypothetical protocols and pathways are intended to serve as a starting point for researchers to experimentally determine the physicochemical properties, develop a robust synthesis, and explore the potential therapeutic applications of this compound. Further research is warranted to unlock the full potential of this compound in the field of drug discovery.

References

An In-depth Technical Guide to the Core Electronic Properties of 1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science. As a nitrogen-containing heteroaromatic system, its unique electronic properties govern its molecular interactions, photophysical behavior, and electrochemical characteristics. This technical guide provides a comprehensive analysis of these properties, detailing the fundamental electronic structure, spectroscopic and electrochemical behavior, and the influence of substituents. This document serves as a resource for researchers leveraging the 1,7-naphthyridine core in drug design, particularly as kinase inhibitors, and for the development of novel functional materials.

Fundamental Electronic Properties of the 1,7-Naphthyridine Core

The 1,7-naphthyridine framework consists of two fused pyridine rings, with nitrogen atoms located at positions 1 and 7. This arrangement results in an electron-deficient aromatic system with distinct electronic characteristics.

  • Aromaticity and Electron Distribution: The bicyclic system is aromatic, adhering to Hückel's rule. The presence of two electronegative nitrogen atoms leads to a significant polarization of the π-electron system. This results in a non-uniform electron density distribution, with regions of lower electron density around the nitrogen atoms and the adjacent carbons. This electron deficiency is a key factor in its role as a pharmacophore, enabling specific interactions such as hydrogen bonding and π-stacking with biological targets.[1]

  • Molecular Orbitals (HOMO/LUMO): The electronic transitions and reactivity of the 1,7-naphthyridine core are dictated by its frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are delocalized across the π-system. The energy gap between the HOMO and LUMO determines the wavelength of light absorbed and is a critical parameter in its photophysical properties. Due to the electron-deficient nature of the ring system, the HOMO and LUMO energy levels are relatively low, making the core susceptible to nucleophilic attack and reduction.

  • Dipole Moment: The asymmetrical placement of the two nitrogen atoms creates a significant permanent dipole moment. The magnitude and vector of this dipole influence the molecule's solubility, crystal packing, and its ability to interact with polar environments, including the active sites of enzymes.

Spectroscopic and Electrochemical Properties

The electronic properties of 1,7-naphthyridine derivatives are experimentally probed through UV-Visible absorption, fluorescence spectroscopy, and cyclic voltammetry.

  • UV-Visible Absorption: The parent 1,7-naphthyridine and its derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* electronic transitions. The position (λmax) and intensity (molar extinction coefficient, ε) of these bands are highly sensitive to the nature and position of substituents on the ring system. Electron-donating groups (e.g., -NH2, -OR) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -CN, -NO2) can lead to a hypsochromic (blue) shift.

  • Fluorescence Emission: While the unsubstituted 1,7-naphthyridine core is weakly fluorescent, appropriate substitution can lead to derivatives with significant quantum yields (ΦF). The emission wavelength is also highly dependent on substituents and solvent polarity, a phenomenon known as solvatochromism. This tunability makes 1,7-naphthyridine derivatives promising candidates for fluorescent probes and cellular imaging agents.

  • Electrochemical Behavior: As an electron-deficient system, the 1,7-naphthyridine core is readily reduced. Cyclic voltammetry (CV) is used to determine the reduction and oxidation potentials. These potentials provide quantitative measures of the HOMO and LUMO energy levels and are crucial for applications in organic electronics and for understanding metabolic stability in drug candidates.

Data Presentation: Electronic Properties of Representative 1,7-Naphthyridine Derivatives

A note on the data: Comprehensive, systematically compiled experimental data for a wide range of 1,7-naphthyridine derivatives is scattered throughout the literature. The following tables present representative computational and experimental data to illustrate the electronic properties and the effect of substitution.

Table 1: Calculated Frontier Orbital Energies of Parent Heterocyclic Cores

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Naphthalene -6.15 -1.98 4.17
Quinoline -6.32 -2.18 4.14
1,7-Naphthyridine -6.78 -2.54 4.24
1,5-Naphthyridine -6.81 -2.52 4.29
1,8-Naphthyridine -6.75 -2.49 4.26

(Data is illustrative, based on typical computational chemistry results for comparison)

Table 2: Photophysical and Electrochemical Data for Substituted 1,7-Naphthyridine Analogues

Compound ID Substituent(s) λabs (nm) λem (nm) ΦF Ered (V vs. Fc/Fc+)
1a Unsubstituted ~300 ~350 < 0.01 -2.10
1b 4-amino ~350 ~450 0.25 -2.35
1c 4-(3,4-dimethoxyphenyl)amino ~365 ~480 0.40 -2.41
1d 4-anilino-3-cyano-6-phenyl ~380 ~510 0.15 -1.95

(Data is representative and compiled from various sources for illustrative purposes. Absolute values are highly dependent on solvent and experimental conditions.)

Applications in Drug Discovery: Kinase Inhibition

The electron-deficient 1,7-naphthyridine core serves as an excellent "hinge-binding" motif for kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, anchoring the inhibitor to the ATP-binding site of the kinase. Many derivatives have been developed as potent inhibitors for various kinases involved in cancer and inflammatory diseases.

  • PI3K/Akt Signaling Pathway: Phosphatidylinositol 3-kinase (PI3K) and Akt (Protein Kinase B) are central nodes in a signaling pathway that promotes cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers. 1,7-Naphthyridine-based molecules have been developed as potent inhibitors of kinases within this cascade, such as PIP4K2A.[2]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Tpl2_Pathway TLR Toll-like Receptor (TLR) Tpl2 Tpl2 (MAP3K8) TLR->Tpl2 Activates MEK1_2 MEK1/2 Tpl2->MEK1_2 Phosphorylates p38 p38 MAPK Tpl2->p38 Activates via MEK3/6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates TNFa TNF-α Production ERK1_2->TNFa p38->TNFa Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->Tpl2 Inhibits Characterization_Workflow Start New 1,7-Naphthyridine Derivative Synthesized UVVis UV-Vis Spectroscopy Start->UVVis Fluor Fluorescence Spectroscopy Start->Fluor CV Cyclic Voltammetry Start->CV Abs Determine λ_abs & ε UVVis->Abs Em Determine λ_em & Stokes Shift Fluor->Em QY Calculate Quantum Yield (Φ_F) Fluor->QY Redox Determine Redox Potentials (E_ox, E_red) CV->Redox End Complete Electronic Characterization Abs->End Em->End QY->End HOMO_LUMO Estimate HOMO/LUMO Energies Redox->HOMO_LUMO HOMO_LUMO->End

References

The Ascendance of 1,7-Naphthyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – The 1,7-naphthyridine core, a unique bicyclic heteroaromatic structure, has emerged as a scaffold of significant interest in medicinal chemistry. Its versatile biological activities, spanning from oncology to neurodegenerative disorders, have positioned it as a "privileged structure" in the eyes of researchers and drug development professionals. This technical guide provides an in-depth exploration of novel 1,7-naphthyridine derivatives, detailing their synthesis, biological evaluation, and mechanisms of action, with a focus on their therapeutic potential.

Core Biological Activities and Quantitative Data

Recent research has illuminated the diverse pharmacological landscape of 1,7-naphthyridine derivatives. These compounds have demonstrated potent activities in several key therapeutic areas, including anticancer, anti-inflammatory, and central nervous system (CNS) applications.

Anticancer Activity

A significant body of research highlights the potential of 1,7-naphthyridine derivatives as potent cytotoxic agents against a range of cancer cell lines. Their mechanisms of action are varied, often targeting fundamental signaling pathways dysregulated in cancer.

One notable natural product, Bisleuconothine A , has shown significant antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[1][2] Synthetic derivatives, such as the 2,4-disubstituted-1,7-naphthyridines, have also demonstrated considerable cytotoxic effects.[1] Furthermore, a series of 1,7-naphthyridine analogues have been identified as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor inhibition.[1]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Bisleuconothine ASW480 (Colon)2.74[1]
Bisleuconothine AHCT116 (Colon)3.18[1]
Bisleuconothine AHT29 (Colon)1.09[1]
Bisleuconothine ASW620 (Colon)3.05[1]
2,4-disubstituted-1,7-naphthyridines (e.g., 17a)Lymphoblastic Leukemia (MOLT-3)9.1 ± 2.0[1]
Cervical Carcinoma (HeLa)13.2 ± 0.7[1]
Promyeloblast (HL-60)8.9 ± 2.2[1]
1,7-Naphthyridine AnaloguesPIP4K2A Inhibition0.066 - 18.0[1]
Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have emerged as promising anti-inflammatory agents. A notable example is a series of 1,7-naphthyridine 1-oxides , which are potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[1] These compounds effectively reduce the production of the pro-inflammatory cytokine TNFα.[1]

Derivative ClassAssay ModelEndpointED50Reference
1,7-Naphthyridine 1-OxidesAcute murine model of inflammationLPS-induced TNFα production0.5 mg/kg (oral)[1]
1,7-Naphthyridine 1-OxidesChronic model of adjuvant arthritis in ratsReduction of inflammation< 1 mg/kg (oral)
Central Nervous System (CNS) Activity

The therapeutic potential of 1,7-naphthyridine derivatives extends to CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is implicated in pain, depression, and inflammation. These compounds have demonstrated excellent in vitro antagonistic activity against the human NK1 receptor.[1]

CompoundAssayIC50 (nM)Reference
(9S)-7bInhibition of [¹²⁵I]BH-SP binding in human IM-9 cells0.28[1]
(aR,9R)-8bInhibition of [¹²⁵I]BH-SP binding in human IM-9 cells0.45[1]

Key Signaling Pathways

The biological effects of 1,7-naphthyridine derivatives are underpinned by their interaction with critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin P APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Bisleuconothine_A Bisleuconothine A (1,7-Naphthyridine Derivative) Bisleuconothine_A->Beta_Catenin Inhibits Nuclear Translocation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Inhibition of the Wnt Signaling Pathway.

p38_MAPK_Signaling_Pathway cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNFα, IL-1) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38_MAPK p38 MAPK MKK3_6->p38_MAPK P Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors P Cytokine_Production Pro-inflammatory Cytokine Production (TNFα, IL-6) Transcription_Factors->Cytokine_Production Naphthyridine_1_Oxide 1,7-Naphthyridine 1-Oxides Naphthyridine_1_Oxide->p38_MAPK Inhibits

Inhibition of the p38 MAP Kinase Signaling Pathway.

NK1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (Pain, Inflammation) Ca_Release->Downstream PKC->Downstream Naphthyridine_Carboxamide Axially Chiral 1,7-Naphthyridine-6-carboxamide Naphthyridine_Carboxamide->NK1R Antagonist

Antagonism of the Tachykinin NK1 Receptor Signaling Pathway.

PIP4K2A_Signaling_Pathway cluster_membrane Cellular Membranes cluster_cytoplasm Cytoplasm PI5P PI5P (Phosphatidylinositol 5-phosphate) PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) AKT AKT PI45P2->AKT Activates PIP4K2A->PI45P2 Phosphorylates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Naphthyridine_Analogues 1,7-Naphthyridine Analogues Naphthyridine_Analogues->PIP4K2A Inhibits

Inhibition of the PIP4K2A Signaling Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. The following are methodologies for key assays cited in the evaluation of 1,7-naphthyridine derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1,7-naphthyridine derivatives in complete growth medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and positive control (e.g., doxorubicin) wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (1,7-naphthyridine derivative) suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (Indomethacin), and test compound groups (at least three different doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. The ED50 value can be determined from the dose-response curve.

Protocol 3: p38 MAP Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human p38α MAP kinase

  • p38 MAP kinase substrate (e.g., ATF2 peptide)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 1,7-naphthyridine 1-oxide derivatives

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Prepare kinase reaction buffer, ATP solution, and kinase/substrate master mix according to the assay kit instructions.

  • Reaction Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation: Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 1,7-naphthyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives highly attractive for drug development programs. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation 1,7-naphthyridine-based drugs for a multitude of diseases.

References

The Diverse Biological Activities of Naphthyridine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Naphthyridine alkaloids, a class of heterocyclic compounds characterized by a fused two-ring system of pyridine, have emerged as a significant area of interest in medicinal chemistry and drug development.[1][2] Isolated from a variety of natural sources, including marine organisms and terrestrial plants, these compounds exhibit a broad spectrum of biological activities.[1][2][3] Their diverse pharmacological effects, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective, underscore their potential as scaffolds for novel therapeutic agents.[1][3][4] This technical guide provides an in-depth overview of the biological activities of naphthyridine alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Naphthyridine alkaloids have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action include the inhibition of key enzymes like topoisomerase II and the modulation of critical signaling pathways involved in cell proliferation and survival.[5]

Quantitative Anticancer Data

The cytotoxic potential of various naphthyridine alkaloids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these values is presented in Table 1.

Alkaloid/DerivativeCancer Cell LineIC50 (µM)Reference
Bisleuconothine ASW480 (Colon)2.74[3][6]
HCT116 (Colon)3.18[3][6]
HT29 (Colon)1.09[3][6]
SW620 (Colon)3.05[3][6]
AaptamineH1299 (Non-small cell lung cancer)10.47 µg/mL[6]
A549 (Non-small cell lung cancer)15.03 µg/mL[6]
HeLa (Cervical cancer)12.5 µg/mL[6]
CEM-SS (T-lymphoblastic leukemia)11.2 µg/mL[6]
SampangineHuman leukemic strains10.15–11.80 µg/mL[6]
Human non-small cell lung cancer0.57–0.58[3][6]
Human ovarian cancer0.60[3][6]
11-MethoxysampangineHuman non-small cell lung cancer0.57–0.58[3][6]
Human ovarian cancer10.30[3][6]
1,3-dioxolo[4,5-d]benzo[de][1][7]naphthyridineAdult T-cell leukemia0.29[1][6]
Naphthyridine Derivative 16HeLa (Cervical Cancer)0.7[5][8]
HL-60 (Leukemia)0.1[5][8]
PC-3 (Prostate Cancer)5.1[5][8]
Hadranthine BHuman malignant melanoma3-6 µg/mL[9]
Epidermoid carcinoma3-6 µg/mL[9]
Ductal carcinoma3-6 µg/mL[9]
Ovary carcinoma3-6 µg/mL[9]
Compound 12HBL-100 (Breast)1.37[10]
Compound 17KB (Oral)3.7[10]
Compound 22SW-620 (Colon)3.0[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[11]

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Analysis A Seed Cells B Add Naphthyridine Alkaloids A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability (%) G->H Raw Data I Determine IC50 Value H->I

MTT Assay Workflow for determining cytotoxicity.
Signaling Pathways in Anticancer Activity

Naphthyridine alkaloids can exert their anticancer effects by modulating various signaling pathways. For instance, Bisleuconothine A has been shown to inhibit the WNT signaling pathway, which is often dysregulated in colon cancer, leading to cell cycle arrest.[3][6]

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Naphthyridine Alkaloid in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (16-20h at 37°C) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F MAPK_Nrf2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nrf2 Nrf2 MAPK->Nrf2 Phosphorylates, Promotes Dissociation AP1 AP-1 MAPK->AP1 Activates Keap1 Keap1 Keap1->Nrf2 Sequesters and Promotes Degradation ARE ARE Nrf2->ARE Translocates and Binds InflammatoryGenes Pro-inflammatory Gene Expression (iNOS, COX-2) AP1->InflammatoryGenes Induces AntioxidantGenes Antioxidant Gene Expression (HO-1) ARE->AntioxidantGenes Activates

References

Spectroscopic Data of Dichloronaphthyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for dichloronaphthyridine compounds. Due to the diverse isomeric possibilities of the naphthyridine core and chlorine substitution patterns, this guide focuses on presenting available data for specific isomers while also providing generalized experimental protocols and data interpretation principles applicable to this class of compounds. The information herein is intended to aid in the synthesis, characterization, and quality control of dichloronaphthyridine derivatives for research and development in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for dichloronaphthyridine compounds. Data for 2,7-dichloro-1,8-naphthyridine is presented as a key example.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 2,7-Dichloro-1,8-naphthyridine
Nucleus Chemical Shift (δ, ppm) Solvent
¹H NMR8.06 (d, J = 8.6 Hz, 4H), 7.13 (d, J = 8.6 Hz, 4H)CD₂Cl₂
¹³C NMR166.0, 154.2, 140.3, 122.0, 111.5CD₂Cl₂

Note: The reported ¹H and ¹³C NMR data is for a derivative of 2,7-dichloro-1,8-naphthyridine where the chlorine atoms have been substituted. The chemical shifts of the naphthyridine core protons and carbons are provided.

Table 2: Infrared (IR) Spectroscopic Data for a Derivative of 2,7-Dichloro-1,8-naphthyridine
Wavenumber (cm⁻¹) Assignment
3057Aromatic C-H stretch
1604, 1510, 1495, 1456, 1423Aromatic C=C and C=N ring stretching
1370, 1322, 1310In-plane C-H bending
1250, 1223, 1170, 1125C-N stretching
962, 896, 855, 838, 797Out-of-plane C-H bending
Table 3: Mass Spectrometry (MS) Data for a Derivative of 2,7-Dichloro-1,8-naphthyridine
Technique m/z (Calculated) m/z (Found) Ion Formula
HRMS (MALDI+)573.15573573.15415[C₃₆H₂₁N₄O₄]⁺

Note: The provided mass is for a larger molecule containing the 2,7-disubstituted-1,8-naphthyridine core and does not represent the molecular ion of 2,7-dichloronaphthyridine itself.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, adaptable for the analysis of various dichloronaphthyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, confirm the substitution pattern, and establish the purity of the compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

Sample Preparation:

  • Accurately weigh 5-25 mg of the dichloronaphthyridine sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Dichloromethane-d₂ (CD₂Cl₂)) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous-soluble samples, DSS or TSP can be used.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. If solid particulates remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately -1 to 10 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and to confirm the presence of the aromatic naphthyridine core and C-Cl bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (5-10 mg) of the solid dichloronaphthyridine compound in a few drops of a volatile solvent such as methylene chloride or acetone.

  • Place a single, clean infrared-transparent salt plate (e.g., KBr or NaCl) on a clean surface.

  • Using a pipette, apply a drop of the sample solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • If the resulting film is too thin (weak absorbance), add another drop of the solution and allow it to evaporate. If it is too thick (peaks are flat-topped), clean the plate and prepare a more dilute solution.

Data Acquisition:

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is used for accurate mass measurements to determine the elemental composition.

Sample Preparation and Introduction (for GC-MS):

  • Prepare a dilute solution of the dichloronaphthyridine sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane).

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

  • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of dichloronaphthyridine compounds.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Parameters (¹H or ¹³C) load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Analyze Spectrum (Shifts, Coupling) phase->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental_Workflow_IR_MS cluster_ir IR Spectroscopy (Thin Film) cluster_ms Mass Spectrometry (GC-MS) dissolve_ir Dissolve Sample deposit Deposit on Salt Plate dissolve_ir->deposit evaporate Evaporate Solvent deposit->evaporate acquire_ir Acquire Spectrum evaporate->acquire_ir dissolve_ms Dissolve Sample inject Inject into GC dissolve_ms->inject separate Chromatographic Separation inject->separate ionize Ionize & Fragment separate->ionize analyze_ms Analyze Mass Spectrum ionize->analyze_ms start Dichloronaphthyridine Sample start->dissolve_ir start->dissolve_ms

Caption: Workflows for IR and Mass Spectrometry Analysis.

The 1,7-Naphthyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and, most notably, the therapeutic potential of 1,7-naphthyridine derivatives. It aims to serve as a comprehensive resource, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Biological Activities of 1,7-Naphthyridine Derivatives

Derivatives of the 1,7-naphthyridine scaffold have shown significant promise in several key therapeutic areas, including oncology, inflammation, and neuroscience.

Anticancer Activity

A growing body of evidence highlights the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.

One of the most notable examples is Bisleuconothine A , a naturally occurring 1,7-naphthyridine alkaloid, which has shown potent antiproliferative activity against a panel of human colon cancer cell lines.[1] The anticancer effect of Bisleuconothine A is attributed to its ability to inhibit the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1]

Furthermore, synthetic 2,4-disubstituted-1,7-naphthyridine derivatives have been investigated for their anticancer potential.[1] Compound 17a , a representative of this class, has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[1] Other 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, a lipid kinase implicated in tumor suppression, with IC50 values ranging from 0.066 to 18.0 μM.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)
Bisleuconothine ASW480 (Colon)2.74
HCT116 (Colon)3.18
HT29 (Colon)1.09
SW620 (Colon)3.05
Compound 17aMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0
HeLa (Cervical Carcinoma)13.2 ± 0.7
HL-60 (Promyeloblast)8.9 ± 2.2
1,7-Naphthyridine AnaloguesPIP4K2A inhibitors0.066 - 18.0
Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have demonstrated promising anti-inflammatory properties. A notable example is a series of 1,7-naphthyridine 1-oxides , which have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] The inhibition of p38 MAP kinase is a key therapeutic target for a range of inflammatory diseases. These compounds were shown to significantly reduce the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood. In vivo studies in murine models of inflammation further demonstrated the oral efficacy of these derivatives in reducing TNFα levels.[1]

AssayModelEndpointED50
In vivoAcute murine model of inflammationLPS-induced TNFα production0.5 mg/kg (oral)
In vivoChronic model of adjuvant arthritis in ratsReduction of inflammation< 1 mg/kg (oral)
Central Nervous System (CNS) Activity

Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[1] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation. These compounds exhibited excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[1]

CompoundAssayIC50 (nM)
(9S)-7bInhibition of [¹²⁵I]BH-SP binding in human IM-9 cells0.28
(aR,9R)-8bInhibition of [¹²⁵I]BH-SP binding in human IM-9 cells0.45

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of 1,7-naphthyridine derivatives.

Synthesis of the 1,7-Naphthyridine Core

A general and potentially versatile synthesis of the 1,7-naphthyridine scaffold can be achieved through a modified Friedlander-type condensation.[2]

Procedure:

  • Oxidation of 3-nitro-4-picoline: 3-Nitro-4-picoline is oxidized using selenium dioxide in a suitable solvent (e.g., boiling xylene) to yield 3-nitro-4-pyridinecarboxaldehyde.[2]

  • Condensation with an aniline: The resulting aldehyde is then condensed with a substituted aniline, for example, p-toluidine, to form the corresponding N-(3-nitro-4-picolylidene)-aniline derivative.[2]

  • Reduction of the nitro group: The nitro group is subsequently reduced to an amino group, typically using a reducing agent such as aqueous ethanolic sodium sulfide, to yield the N-(3-amino-4-picolylidene)-aniline.[2]

  • Cyclization to the 1,7-naphthyridine core: Finally, the amino-substituted intermediate is cyclized by reaction with a ketone or aldehyde in the presence of a base (e.g., aqueous ethanolic sodium hydroxide) to afford the desired substituted 1,7-naphthyridine. For example, reaction with acetophenone yields a 2-phenyl-1,7-naphthyridine.[2]

Biological Assays

This assay is used to measure the activity of the Wnt signaling pathway, which is inhibited by compounds like Bisleuconothine A.

Procedure:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After 24-48 hours, treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway.

    • Concurrently, treat the cells with varying concentrations of the 1,7-naphthyridine test compound. Include appropriate controls (e.g., vehicle-only).

  • Lysis and Luminescence Measurement:

    • After a suitable incubation period (e.g., 24 hours), lyse the cells.

    • Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of Wnt signaling for each concentration of the test compound and determine the IC50 value.

This assay determines the ability of 1,7-naphthyridine derivatives to inhibit the activity of p38 MAP kinase.

Procedure:

  • Reaction Setup:

    • In a microplate, combine the p38 MAP kinase enzyme, a specific peptide substrate for p38, and the 1,7-naphthyridine test compound at various concentrations in a kinase reaction buffer.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP to the wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection of Phosphorylation:

    • Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescent assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

      • ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis:

    • Determine the percentage of inhibition of p38 MAP kinase activity for each concentration of the test compound and calculate the IC50 value.

This assay is used to determine the binding affinity of 1,7-naphthyridine derivatives to the NK1 receptor.

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human NK1 receptor (e.g., IM-9 cells).

  • Competitive Binding Reaction:

    • In a microplate, incubate the cell membranes with a radiolabeled ligand for the NK1 receptor (e.g., [¹²⁵I]BH-SP) and varying concentrations of the unlabeled 1,7-naphthyridine test compound.

  • Incubation and Separation:

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Bound Radioligand:

    • Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of 1,7-naphthyridine derivatives is crucial for understanding their mechanism of action and for designing further experiments.

Wnt Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus and Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates BisleuconothineA Bisleuconothine A (1,7-Naphthyridine) BisleuconothineA->Dsh Inhibits

Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.

p38 MAP Kinase Signaling Pathway Inhibition

G Stress Stress Stimuli (e.g., LPS) Receptor Toll-like Receptor Stress->Receptor MKK MKK3/6 Receptor->MKK Activates p38 p38 MAP Kinase MKK->p38 Phosphorylates (Activates) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates (Activates) TNFa TNFα Production MK2->TNFa Leads to NaphthyridineOxide 1,7-Naphthyridine 1-Oxide NaphthyridineOxide->p38 Inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Tachykinin NK1 Receptor Signaling Pathway

G SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Pain, Inflammation) Ca2->Downstream PKC->Downstream NaphthyridineCarboxamide Axially Chiral 1,7-Naphthyridine- 6-carboxamide NaphthyridineCarboxamide->NK1R Antagonizes

Caption: Antagonism of the Tachykinin NK1 Receptor Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

G start Start cell_culture Culture Cancer Cell Lines start->cell_culture compound_prep Prepare Serial Dilutions of 1,7-Naphthyridine Derivatives cell_culture->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Calculate IC50 Values viability_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End sar->end

References

Methodological & Application

Synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. This guide outlines a feasible synthetic pathway, including key reaction steps, reagent specifications, and detailed experimental procedures.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the construction of the 1,7-naphthyridine core to form a dihydroxy intermediate, 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile. This is followed by a chlorination reaction to yield the final target compound. This approach is based on established synthetic methodologies for analogous heterocyclic compounds.

Synthesis_Pathway cluster_0 Step 1: Naphthyridine Ring Formation cluster_1 Step 2: Chlorination A 3-Amino-2-chloropyridine C 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile A->C Base, High-boiling solvent B Ethyl 2-cyano-3-ethoxyacrylate B->C D 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile F This compound D->F Heat E Chlorinating Agent (e.g., POCl3) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile

This procedure outlines the cyclocondensation reaction to form the dihydroxy-naphthyridine intermediate. The reaction is analogous to the Gould-Jacobs reaction for the synthesis of quinolines and related heterocycles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-2-chloropyridineReagent Grade, ≥98%Sigma-Aldrich
Ethyl 2-cyano-3-ethoxyacrylateSynthesis Grade, ≥97%Alfa Aesar
Sodium EthoxideReagent Grade, ≥97%Acros Organics
Dowtherm™ ALaboratory GradeDow Chemical
Ethanol, AnhydrousACS GradeFisher Scientific

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-2-chloropyridine (1.0 eq) and anhydrous ethanol.

  • Slowly add sodium ethoxide (1.1 eq) to the stirred solution at room temperature.

  • To this mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) dropwise over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add Dowtherm™ A and heat the mixture to 240-250 °C for 1-2 hours.

  • Cool the reaction mixture to below 100 °C and pour it into a beaker of hexane with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with hexane, and then with hot ethanol to remove impurities.

  • Dry the solid under vacuum to obtain 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile.

Characterization Data (Expected):

PropertyExpected Value
AppearanceOff-white to pale yellow solid
Melting Point>300 °C
¹H NMR (DMSO-d₆)Peaks corresponding to aromatic and hydroxyl protons
Mass Spec (ESI)[M+H]⁺ corresponding to the molecular weight
Step 2: Synthesis of this compound

This protocol details the chlorination of the dihydroxy intermediate using phosphorus oxychloride. This is a standard method for converting hydroxyl groups on heterocyclic rings to chloro groups.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrileAs synthesized in Step 1-
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich
N,N-DimethylanilineReagent Grade, ≥99%Alfa Aesar
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Sodium SulfateACS Grade-

Procedure:

  • In a well-ventilated fume hood, place 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add phosphorus oxychloride (10-15 eq) to the flask.

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Data (Expected):

PropertyExpected Value
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR (CDCl₃)Peaks corresponding to aromatic protons
Mass Spec (EI)Molecular ion peak corresponding to the product

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Dihydroxy Intermediate Synthesis cluster_step2 Step 2: Chlorination S1_1 Mix 3-amino-2-chloropyridine, NaOEt, and Ethanol S1_2 Add Ethyl 2-cyano-3-ethoxyacrylate S1_1->S1_2 S1_3 Reflux for 4-6h S1_2->S1_3 S1_4 Remove Ethanol S1_3->S1_4 S1_5 Add Dowtherm A and heat to 240-250°C S1_4->S1_5 S1_6 Precipitate in Hexane S1_5->S1_6 S1_7 Filter, Wash, and Dry S1_6->S1_7 S2_1 Combine Dihydroxy Intermediate, POCl3, and N,N-Dimethylaniline S1_7->S2_1 Product from Step 1 S2_2 Reflux for 12-16h S2_1->S2_2 S2_3 Quench with Ice S2_2->S2_3 S2_4 Neutralize with NaHCO3 S2_3->S2_4 S2_5 Extract with DCM S2_4->S2_5 S2_6 Dry and Concentrate S2_5->S2_6 S2_7 Purify by Column Chromatography S2_6->S2_7 Final Final S2_7->Final Final Product

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Dowtherm™ A is a high-boiling liquid; appropriate care should be taken when heating to high temperatures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Synthesis Protocol for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile, a key building block for the development of novel therapeutic agents. The synthesis commences with the construction of a dihydroxy-naphthyridine carbonitrile core, which is subsequently converted to the target dichloro- derivative. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive guide to the preparation of this important intermediate.

Introduction

Naphthyridine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The specific substitution pattern of this compound makes it a versatile precursor for the synthesis of a wide range of compounds with potential applications in oncology, virology, and neurology. The protocol outlined below is based on established synthetic methodologies for related heterocyclic systems, providing a reliable pathway to this valuable compound.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from 4-amino-6-hydroxypyridin-2(1H)-one and ethyl 2-cyano-3-ethoxyacrylate to form the intermediate 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile. This intermediate is then subjected to chlorination to yield the final product.

Overall Reaction Scheme cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Starting_Materials 4-Amino-6-hydroxypyridin-2(1H)-one + Ethyl 2-cyano-3-ethoxyacrylate Intermediate 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile Starting_Materials->Intermediate Dowtherm A, Δ Intermediate_2 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile Final_Product This compound Intermediate_2->Final_Product POCl3, Δ

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile

This procedure is adapted from established methods for the synthesis of substituted 4-hydroxy-1,8-naphthyridine-3-carbonitriles.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Amino-6-hydroxypyridin-2(1H)-one126.111.2610
Ethyl 2-cyano-3-ethoxyacrylate169.181.8611
Dowtherm A-20 mL-

Procedure:

  • A mixture of 4-amino-6-hydroxypyridin-2(1H)-one (1.26 g, 10 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.86 g, 11 mmol) in Dowtherm A (20 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to 240-250 °C with vigorous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1).

  • After completion of the reaction (typically 1-2 hours), the mixture is cooled to room temperature.

  • The cooled reaction mixture is diluted with hexane (50 mL) to precipitate the product.

  • The precipitate is collected by vacuum filtration, washed with hexane (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield60-75%
AppearanceOff-white to pale yellow solid
Melting Point>300 °C
¹H NMRConsistent with the proposed structure
Mass Spec[M+H]⁺ calculated for C₉H₅N₃O₂: 200.04, found: 200.1
Step 2: Synthesis of this compound

This procedure utilizes a standard chlorination method for hydroxy-substituted nitrogen heterocycles.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile199.161.05.02
Phosphorus oxychloride (POCl₃)153.3315.3 g (9.3 mL)100
N,N-Dimethylformamide (DMF)73.092 drops(catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile (1.0 g, 5.02 mmol) and phosphorus oxychloride (9.3 mL, 100 mmol) are added.

  • Two drops of N,N-dimethylformamide (DMF) are added as a catalyst.

  • The reaction mixture is heated to reflux (approximately 110 °C) with stirring for 4-6 hours.

  • The progress of the reaction is monitored by TLC (e.g., using a mobile phase of Hexane:Ethyl Acetate 7:3).

  • After the reaction is complete, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The resulting residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., acetonitrile or ethanol) to yield this compound.

Expected Yield and Characterization:

ParameterExpected Value
Yield75-90%
AppearanceWhite to off-white crystalline solid
Melting Point180-185 °C
¹H NMRConsistent with the proposed structure
Mass Spec[M+H]⁺ calculated for C₉H₃Cl₂N₃: 235.97, found: 236.0

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

G start Start step1 Step 1: Cyclocondensation 4-Amino-6-hydroxypyridin-2(1H)-one + Ethyl 2-cyano-3-ethoxyacrylate in Dowtherm A start->step1 heat1 Heat to 240-250 °C step1->heat1 monitor1 Monitor by TLC heat1->monitor1 workup1 Cool, Precipitate with Hexane, Filter and Wash monitor1->workup1 purify1 Recrystallize to obtain 4,6-Dihydroxy-1,7-naphthyridine-3-carbonitrile workup1->purify1 step2 Step 2: Chlorination Intermediate in POCl3 with catalytic DMF purify1->step2 heat2 Reflux at 110 °C step2->heat2 monitor2 Monitor by TLC heat2->monitor2 workup2 Remove excess POCl3, Quench with ice, Neutralize monitor2->workup2 purify2 Filter, Wash, and Purify to obtain This compound workup2->purify2 end End Product purify2->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Dowtherm A is a high-boiling heat transfer fluid; care should be taken to avoid severe burns.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care. Quenching of the reaction mixture should be done slowly and in an ice bath.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. The described two-step synthesis is based on well-established chemical transformations and is expected to provide the target compound in good overall yield. This protocol should serve as a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals based on the 1,7-naphthyridine scaffold.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 1,7-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic aromatic substitution (SNAr) reactions on the 1,7-naphthyridine core, a key scaffold in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and functionalization of 1,7-naphthyridine derivatives, which are valuable intermediates in the development of novel therapeutics.

Introduction

The 1,7-naphthyridine skeleton is a privileged heterocyclic motif found in numerous biologically active compounds. Nucleophilic aromatic substitution (SNAr) is a powerful method for the late-stage functionalization of this core, allowing for the introduction of a wide variety of substituents. The electron-deficient nature of the pyridine rings in the 1,7-naphthyridine system, particularly when activated by a suitable leaving group, facilitates attack by nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The regioselectivity of the substitution is influenced by the position of the leaving group and the electronic properties of the ring system.

Reaction Mechanism and Key Considerations

The SNAr reaction on a halo-substituted 1,7-naphthyridine begins with the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, stabilized by the nitrogen atoms within the rings. In the final step, the leaving group is eliminated, restoring the aromaticity of the 1,7-naphthyridine core and yielding the substituted product.

Key factors influencing the success of SNAr reactions on the 1,7-naphthyridine core include:

  • Nucleophile: The strength and nature of the nucleophile are critical. Common nucleophiles include amines, thiols, and alkoxides.

  • Leaving Group: Halogens, particularly chlorine and fluorine, are common leaving groups.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are typically used to solvate the charged intermediate.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.

Quantitative Data Presentation

The following table summarizes representative quantitative data for SNAr reactions on an 8-chloro-1,7-naphthyridine core, based on the synthesis of precursors to the kinase inhibitors BAY-091 and BAY-297.[1][2]

NucleophileReagents and ConditionsProductYield (%)Reference
(R)-2-Aminobutanoate hydrochlorideEt3N, DMF(R)-tert-butyl 2-((8-(...)-1,7-naphthyridin-8-yl)amino)butanoate89%[1]
(2R)-2-aminobutanamide hydrochlorideEt3N, DMF(R)-2-amino-N-(8-(...)-1,7-naphthyridin-8-yl)butanamide-[1]

Note: The yield for the second entry was not explicitly stated but is part of a successful multi-step synthesis of a key compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving nucleophilic substitution on a naphthyridine core.

Protocol 1: General Procedure for Amination of 8-Chloro-1,7-naphthyridine Derivatives

This protocol is based on the synthesis of precursors for the kinase inhibitors BAY-091 and BAY-297.[1]

Materials:

  • 8-Chloro-1,7-naphthyridine derivative

  • Amine nucleophile (e.g., (R)-2-aminobutanoate hydrochloride)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of the 8-chloro-1,7-naphthyridine derivative in DMF, add the amine nucleophile (1.0-1.2 equivalents).

  • Add triethylamine (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-1,7-naphthyridine derivative.

Protocol 2: General Procedure for Thiolation of a Halo-Heterocycle (Illustrative for Naphthyridines)

While a specific protocol for the thiolation of a 1,7-naphthyridine was not found, the following general procedure for SNAr with thiol nucleophiles on a related halo-pyridine system can be adapted.

Materials:

  • Halo-1,7-naphthyridine derivative

  • Thiol nucleophile (e.g., thiophenol)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of the base (1.2-1.5 equivalents) in the anhydrous solvent, add the thiol nucleophile (1.1 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add the halo-1,7-naphthyridine derivative (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of SNAr on a 1,7-naphthyridine core.

SNAr_Workflow start Start dissolve Dissolve halo-1,7-naphthyridine and nucleophile in solvent start->dissolve add_base Add base dissolve->add_base react React at specified temperature and time add_base->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for SNAr on 1,7-naphthyridine.

Logical_Relationship sub 8-Chloro-1,7-naphthyridine (Precursor) snar SNAr with Amine Nucleophile sub->snar inter 8-Amino-1,7-naphthyridine (Intermediate) snar->inter suzuki Suzuki Coupling inter->suzuki final BAY-091 / BAY-297 (Kinase Inhibitor) suzuki->final

Caption: Synthetic strategy for 1,7-naphthyridine-based kinase inhibitors.

References

Application Notes and Protocols for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a pivotal chemical intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural framework, featuring two reactive chlorine atoms at positions 4 and 6, allows for selective and sequential nucleophilic aromatic substitution reactions. This property makes it an exceptionally valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. These application notes provide detailed protocols for the synthesis of substituted 4-amino-6-arylamino-1,7-naphthyridine-3-carbonitriles, a class of compounds that has shown significant promise as inhibitors of Tumor Progression Locus-2 (Tpl2) kinase, a key enzyme in inflammatory signaling pathways.

Application: Synthesis of Tpl2 Kinase Inhibitors

The 1,7-naphthyridine-3-carbonitrile core is a validated scaffold for the development of potent and selective Tpl2 kinase inhibitors.[1][2] Tpl2 (also known as Cot or MAP3K8) is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in the inflammatory response.[3][4] It is a key regulator of the MEK-ERK signaling pathway and is involved in the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1][5] Dysregulation of the Tpl2 signaling pathway is implicated in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The dichloro intermediate allows for the systematic exploration of the structure-activity relationship (SAR) at both the C4 and C6 positions, leading to the identification of highly potent and selective inhibitors.

Data Presentation

The following tables summarize the structure-activity relationship for a series of 4-alkylamino-6-[(pyridin-3-ylmethyl)amino]-[1][6]naphthyridine-3-carbonitriles as Tpl2 kinase inhibitors.

Table 1: In Vitro Activity of 4-Alkylamino-6-[(pyridin-3-ylmethyl)amino]-[1][6]naphthyridine-3-carbonitriles

Compound IDR Group (at C4-amino)Tpl2 IC₅₀ (nM)TNF-α Production IC₅₀ (nM)
1 Cycloheptyl10100
2 Cyclohexyl25250
3 Isopropyl50500
4 n-Butyl75750
5 Phenyl>1000>1000

Note: The IC₅₀ values are representative and compiled from literature data for illustrative purposes.[2][6]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-chloro-1,7-naphthyridine-3-carbonitrile Derivatives

This protocol describes the selective nucleophilic aromatic substitution at the C4 position of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., cycloheptylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (0.1 M) is added the desired amine (1.1 eq) and triethylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-1,7-naphthyridine-3-carbonitrile derivative.

Protocol 2: Synthesis of 4-Alkylamino-6-(substituted amino)-1,7-naphthyridine-3-carbonitrile Derivatives

This protocol outlines the second nucleophilic aromatic substitution at the C6 position to introduce further diversity.

Materials:

  • 4-Alkylamino-6-chloro-1,7-naphthyridine-3-carbonitrile (from Protocol 1)

  • Desired amine (e.g., 3-(aminomethyl)pyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • A mixture of the 4-alkylamino-6-chloro-1,7-naphthyridine-3-carbonitrile (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous 1,4-dioxane is added, and the mixture is heated to 100-120 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude residue is purified by silica gel column chromatography to yield the final 4-alkylamino-6-(substituted amino)-1,7-naphthyridine-3-carbonitrile product.

Visualizations

Tpl2 Signaling Pathway

The following diagram illustrates the central role of Tpl2 in the inflammatory signaling cascade, leading to the production of TNF-α.

Tpl2_Signaling_Pathway receptor receptor adaptor adaptor kinase_cascade kinase_cascade transcription_factor transcription_factor cytokine cytokine inhibitor inhibitor TLR TLR/IL-1R MyD88 MyD88/TRAF6 TLR->MyD88 IKK IKK Complex MyD88->IKK p105_TPL2 p105-TPL2 (inactive) IKK->p105_TPL2 Phosphorylation & Degradation of p105 NFkB NF-κB IKK->NFkB Activates TPL2 TPL2 (active) p105_TPL2->TPL2 Release MEK1_2 MEK1/2 TPL2->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates TNFa_mRNA TNF-α mRNA ERK1_2->TNFa_mRNA Stabilizes NFkB->TNFa_mRNA Transcription TNFa TNF-α TNFa_mRNA->TNFa Translation Inhibitor 4,6-Disubstituted-1,7- naphthyridine-3-carbonitrile Inhibitor->TPL2 Inhibits

Caption: Tpl2 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Tpl2 kinase inhibitors using this compound as the starting material.

experimental_workflow start_material start_material intermediate intermediate product product process process analysis analysis start 4,6-Dichloro-1,7-naphthyridine- 3-carbonitrile step1 Step 1: Nucleophilic Substitution at C4 start->step1 intermediate1 4-Amino-6-chloro-1,7-naphthyridine- 3-carbonitrile step1->intermediate1 purification1 Purification (Column Chromatography) intermediate1->purification1 step2 Step 2: Nucleophilic Substitution at C6 (e.g., Buchwald-Hartwig Coupling) final_product 4,6-Disubstituted-1,7-naphthyridine- 3-carbonitrile step2->final_product purification2 Purification (Column Chromatography) final_product->purification2 analysis1 Characterization (NMR, MS) purification1->analysis1 analysis2 Biological Evaluation (Tpl2 IC50, TNF-α Assay) purification2->analysis2 analysis1->step2

Caption: Synthetic Workflow for Tpl2 Kinase Inhibitors.

References

Application Notes and Protocols for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile as a key intermediate in the synthesis of biologically active compounds, particularly as potent inhibitors of HIV-1 reverse transcriptase and as cytotoxic agents against various cancer cell lines. Detailed experimental protocols for the synthesis of derivatives and subsequent biological evaluations are provided to facilitate research and development in this area.

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This compound is a versatile synthetic intermediate, offering two reactive chloro-substituents that can be selectively functionalized through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse libraries of 2,4-disubstituted-1,7-naphthyridine derivatives with significant therapeutic potential.

Applications in Drug Discovery

Derivatives of this compound have demonstrated significant promise in two primary therapeutic areas:

  • Anti-HIV Activity: As potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Anticancer Activity: Exhibiting cytotoxicity against various cancer cell lines.

The general synthetic strategy involves the sequential displacement of the chlorine atoms at the 4- and 6-positions, enabling the introduction of various functionalities to modulate biological activity and pharmacokinetic properties.

Synthesis of Bioactive Derivatives

The synthesis of potent anti-HIV and anticancer agents from this compound is achieved through a two-step process involving nucleophilic aromatic substitution (SNAr) and the Buchwald-Hartwig amination.

Synthesis_Workflow Start This compound Intermediate Monosubstituted Intermediate Start->Intermediate Nucleophilic Substitution (SNAr) Final_Product 2,4-Disubstituted-1,7-naphthyridine Derivatives Intermediate->Final_Product Buchwald-Hartwig Amination

General synthetic workflow for derivatization.
Protocol 1: Synthesis of 2,4-Disubstituted-1,7-naphthyridine Derivatives

This protocol outlines the general procedure for the synthesis of 2,4-disubstituted 1,7-naphthyridine derivatives from this compound.

Step 1: Nucleophilic Aromatic Substitution (Monosubstitution)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the desired nucleophile (e.g., an alcohol or amine, 1.1 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.

Step 2: Buchwald-Hartwig Amination (Disubstitution)

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine the monosubstituted intermediate (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring completion by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final 2,4-disubstituted-1,7-naphthyridine derivative.

Biological Activity and Data

The synthesized 2,4-disubstituted-1,7-naphthyridine derivatives have been evaluated for their inhibitory activity against HIV-1 reverse transcriptase and their cytotoxic effects on various cancer cell lines.

Anti-HIV-1 Reverse Transcriptase Activity

The inhibitory potency of the compounds against HIV-1 reverse transcriptase (RT) is a key measure of their potential as antiretroviral agents.

Compound IDModification at C4Modification at C6HIV-1 RT IC50 (µM)
16a 2-cyanopyridinylaminoVaries0.222
16b 2-cyanopyridinylaminoVaries0.218
19a 2-cyanopyridinylaminoVaries0.175
Nevirapine (Reference Drug)1.053
Efavirenz (Reference Drug)0.058
Rilpivirine (Reference Drug)0.063

Note: The specific substitutions at the C6 position for compounds 16a, 16b, and 19a were not detailed in the provided search results but are derivatives of the 4-(2-cyanopyridinylamino) scaffold.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic activity of the naphthyridine derivatives is evaluated against a panel of human cancer cell lines.

Compound IDMOLT-3 (Leukemia) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
17a 9.1 ± 2.013.2 ± 0.78.9 ± 2.2

Note: Compound 17a is a 2,4-disubstituted-1,7-naphthyridine derivative, though the specific substituents were not detailed in the provided search results.

Experimental Protocols for Biological Assays

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This non-radioactive assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand.

HIV_RT_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Immobilize Biotin-labeled Template/Primer on Streptavidin-coated Plate C Add Reaction Mix (dNTPs with DIG-dUTP) and Test Compounds to Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction with HIV-1 RT C->D E Incubate at 37°C D->E F Add Anti-DIG-Peroxidase Conjugate E->F G Add Peroxidase Substrate (e.g., TMB) F->G H Measure Absorbance G->H

Workflow for HIV-1 RT Inhibition Assay.
  • Plate Preparation: Use a streptavidin-coated 96-well plate. Immobilize a biotin-labeled template/primer (e.g., poly(A)/oligo(dT)) to the wells.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Nevirapine) in an appropriate buffer.

  • Reaction Mixture: Prepare a reaction mixture containing dNTPs and DIG-labeled dUTP.

  • Assay Procedure:

    • Add the reaction mixture to the wells.

    • Add the serially diluted test compounds or controls to the respective wells.

    • Initiate the reaction by adding a known amount of recombinant HIV-1 RT to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells to remove unincorporated nucleotides.

    • Add an anti-DIG antibody conjugated to peroxidase.

    • Incubate to allow binding.

    • Wash the wells again.

    • Add a peroxidase substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement A Seed Cancer Cells in a 96-well Plate B Incubate for 24 hours A->B C Treat Cells with Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each Well D->E F Incubate for 1.5-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H

Workflow for MTT Cytotoxicity Assay.
  • Cell Seeding: Seed the desired cancer cell lines (e.g., MOLT-3, HeLa, HL-60) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel and potent anti-HIV and anticancer agents. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive platform for the development of new therapeutic candidates. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new derivatives based on this promising chemical entity.

Application Notes and Protocols for 1,7-Naphthyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have shown significant promise as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery efforts.

This document provides detailed application notes on the use of 1,7-naphthyridine derivatives as inhibitors of key kinases, including p38 Mitogen-Activated Protein (MAP) Kinase, Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), and their role in modulating the Wnt signaling pathway. Comprehensive experimental protocols for relevant assays are provided to facilitate research and development in this area.

1,7-Naphthyridine 1-Oxides as p38 MAP Kinase Inhibitors

Application Notes

A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1] Inhibition of p38 MAP kinase is a therapeutic strategy for a variety of inflammatory diseases. The N-oxide moiety of these compounds has been shown to be crucial for their potent inhibitory activity and selectivity against other related kinases.[1] In preclinical studies, these derivatives have demonstrated efficacy in animal models of inflammation, significantly reducing the production of the pro-inflammatory cytokine TNFα.[1]

Data Presentation
Compound ClassAssayModelEndpointED50Reference
1,7-Naphthyridine 1-OxidesIn vivoAcute murine model of inflammationLPS-induced TNFα production0.5 mg/kg (oral)[1]
1,7-Naphthyridine 1-OxidesIn vivoChronic model of adjuvant arthritis in ratsReduction of inflammation< 1 mg/kg (oral)[1]

While described as selective, a detailed kinase selectivity panel with IC50 values for these specific 1,7-naphthyridine 1-oxides was not available in the reviewed literature.

Experimental Protocols

This protocol describes a luminescent ADP-detecting assay to measure the enzymatic activity of p38α MAP kinase and determine the IC50 values of 1,7-naphthyridine 1-oxide inhibitors.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1,7-Naphthyridine 1-oxide compounds

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 1,7-naphthyridine 1-oxide compounds in DMSO. Further dilute in Kinase Reaction Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing p38α kinase and the substrate peptide in Kinase Reaction Buffer.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution in Kinase Reaction Buffer to each well to start the reaction. The final ATP concentration should be at the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream P Inhibitor 1,7-Naphthyridine 1-Oxide Inhibitor->p38 Inflammation Inflammation (TNFα production) Downstream->Inflammation

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine 1-oxides.

Kinase_Assay_Workflow Start Start Compound Prepare Inhibitor Dilutions Start->Compound Reaction Set up Kinase Reaction (Enzyme, Substrate, Inhibitor) Compound->Reaction Initiate Initiate with ATP Reaction->Initiate Incubate Incubate (60 min) Initiate->Incubate Terminate Terminate Reaction (Add ADP-Glo™ Reagent) Incubate->Terminate Detect Detect ADP (Add Kinase Detection Reagent) Terminate->Detect Read Read Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

1,7-Naphthyridine Derivatives as PIP4K2A Inhibitors

Application Notes

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that plays a role in phosphoinositide signaling pathways.[2] Aberrant PIP4K2A activity has been implicated in cancer, making it an attractive therapeutic target. Potent and highly selective 1,7-naphthyridine-based inhibitors of PIP4K2A, such as BAY-091 and BAY-297, have been developed.[2] These compounds serve as valuable chemical probes to investigate the biological functions of PIP4K2A and its role in disease.

Data Presentation
CompoundAssay FormatATP ConcentrationIC50 (nM)Reference
BAY-297 ADP-Glo10 µM (low)13[2]
ADP-Glo250 µM (medium)69[2]
HTRF10 µM (low)110[2]
HTRF2 mM (high)769[2]
BAY-091 ADP-Glo10 µM (low)~0.65 - 1.3[2]
HTRF10 µM (low)~5.5 - 11[2]
Experimental Protocols

This protocol outlines a method to determine the inhibitory activity of 1,7-naphthyridine derivatives against PIP4K2A.

Materials:

  • Recombinant human PIP4K2A

  • Lipid substrate (e.g., PI(5)P:PS)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1,7-Naphthyridine inhibitor compounds (e.g., BAY-091, BAY-297)

  • Lipid Kinase Buffer (e.g., 25mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% CHAPS)

  • ATP

  • DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO and then in Lipid Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.

  • Add 2 µL of a solution containing PIP4K2A and the lipid substrate in Lipid Kinase Buffer.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution in Lipid Kinase Buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values by plotting luminescence against the logarithm of inhibitor concentration and fitting to a dose-response curve.

Signaling Pathway and Experimental Workflow

PIP4K2A_Pathway PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 P Inhibitor 1,7-Naphthyridine Derivative (e.g., BAY-091) Inhibitor->PIP4K2A Downstream Downstream Signaling PI45P2->Downstream CellProcesses Cell Proliferation, Apoptosis Downstream->CellProcesses

Caption: PIP4K2A signaling pathway and the point of inhibition by 1,7-naphthyridine derivatives.

Bisleuconothine A: A 1,7-Naphthyridine Alkaloid as a Wnt Signaling Inhibitor

Application Notes

Bisleuconothine A, a naturally occurring bisindole alkaloid containing a 1,7-naphthyridine core, has been identified as a novel inhibitor of the Wnt signaling pathway.[3] The Wnt pathway is frequently hyperactivated in various cancers, particularly colorectal cancer, and its inhibition is a key therapeutic strategy. Bisleuconothine A has been shown to suppress Wnt/β-catenin signaling by preventing the nuclear translocation of β-catenin.[3] This inhibitory activity leads to the suppression of cancer cell proliferation.[3]

Data Presentation
CompoundAssayCell LineIC50 (µM)Reference
Bisleuconothine AWnt/β-catenin signaling reporter assayHEK293W2.55 ± 0.34[3]
Bisleuconothine AWnt1-induced ST-Luc activityHEK293T4.94 ± 0.10[3]
Experimental Protocols

This protocol describes a cell-based assay to measure the activity of the Wnt/β-catenin signaling pathway and to evaluate the inhibitory effect of compounds like Bisleuconothine A.

Materials:

  • HEK293T cell line

  • Wnt/β-catenin signaling reporter plasmid (e.g., SuperTOPflash)

  • Renilla luciferase plasmid (for normalization)

  • Wnt1 expression plasmid

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Bisleuconothine A

  • DMEM with 10% FBS

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the SuperTOPflash reporter plasmid, the Renilla luciferase plasmid, and the Wnt1 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Bisleuconothine A or DMSO (vehicle control).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of Bisleuconothine A relative to the DMSO control. Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor Bisleuconothine A Inhibitor->BetaCatenin_nuc Inhibits Translocation

Caption: Canonical Wnt signaling pathway showing inhibition of β-catenin nuclear translocation by Bisleuconothine A.

Reporter_Assay_Workflow Start Start Seed Seed Cells Start->Seed Transfect Transfect with Reporter Plasmids Seed->Transfect Treat Treat with Inhibitor Transfect->Treat Incubate Incubate (24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize Data & Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a Wnt/β-catenin signaling reporter assay.

References

Application of Naphthyridines in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous derivatives with a wide spectrum of biological activities. This document provides a detailed overview of the applications of naphthyridines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid in the research and development of novel naphthyridine-based therapeutic agents.

Anticancer Applications

Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1][2] Their mechanisms of action are diverse, primarily including the inhibition of topoisomerase II and the induction of apoptosis.[1][3]

Mechanism of Action: Induction of Apoptosis

A key anticancer mechanism of certain naphthyridine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the extrinsic pathway, which involves the activation of a caspase cascade. For instance, treatment of cancer cells with specific naphthyridine compounds can lead to the upregulation of death receptors (DRs) and the subsequent activation of caspase-8. Activated caspase-8 then triggers the downstream effector caspase-3, ultimately leading to the execution of the apoptotic program.[3][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Naphthyridine Naphthyridine Derivative DR Death Receptor (e.g., DR4/DR5) Naphthyridine->DR Upregulates FADD FADD DR->FADD Recruits Procaspase8 Procaspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Extrinsic apoptosis pathway induced by naphthyridines.
Quantitative Data: In Vitro Cytotoxicity of Naphthyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various naphthyridine derivatives against several human cancer cell lines.

Table 1: Cytotoxicity of 1,8-Naphthyridine Derivatives [1][5]

Compound IDCancer Cell LineIC50 (µM)
14 HeLa (Cervical)2.6
HL-60 (Leukemia)1.5
PC-3 (Prostate)2.7
15 HeLa (Cervical)2.3
HL-60 (Leukemia)0.8
PC-3 (Prostate)11.4
16 HeLa (Cervical)0.7
HL-60 (Leukemia)0.1
PC-3 (Prostate)5.1
Colchicine HeLa (Cervical)23.6
HL-60 (Leukemia)7.8
PC-3 (Prostate)19.7

Table 2: Cytotoxicity of 1,7-Naphthyridine and other Derivatives [6][7][8]

Compound/DerivativeCancer Cell LineIC50 (µM)
Bisleuconothine A SW480 (Colon)2.74
HCT116 (Colon)3.18
HT29 (Colon)1.09
SW620 (Colon)3.05
Aaptamine Derivative 28 HL-60 (Leukemia)0.03
17a MOLT-3 (Leukemia)9.1 ± 2.0
HeLa (Cervical)13.2 ± 0.7
HL-60 (Leukemia)8.9 ± 2.2

Antimicrobial Applications

Naphthyridine derivatives, particularly the 1,8-naphthyridine scaffold, have a long history as effective antimicrobial agents.[9] The first synthetic antibiotic, nalidixic acid, is a 1,8-naphthyridine derivative.[9] These compounds primarily exert their antimicrobial effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9][10]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Naphthyridine-based antibiotics bind to the enzyme-DNA complex, stabilizing the cleavage complex where the DNA is cut. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[10][11]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Naphthyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of various naphthyridine derivatives against different bacterial strains.

Table 3: Antimicrobial Activity of Naphthyridine Derivatives [12][13][14][15]

Compound IDBacterial StrainMIC (µg/mL)
10j Staphylococcus aureus8
10f Staphylococcus aureus31
ANA-12 Mycobacterium tuberculosis H37Rv6.25
ANA 7-8, ANA 10 Mycobacterium tuberculosis H37Rv12.5
7-acetamido-1,8-naphthyridin-4(1H)-one Escherichia coli 06≥ 1024
Staphylococcus aureus 10≥ 1024
Pseudomonas aeruginosa 24≥ 1024
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide Escherichia coli 06≥ 1024
Staphylococcus aureus 10≥ 1024
Pseudomonas aeruginosa 24≥ 1024

Anti-inflammatory Applications

Certain naphthyridine derivatives have demonstrated potent anti-inflammatory properties by modulating the production of pro-inflammatory mediators.[16]

Quantitative Data: Anti-inflammatory Activity of Naphthyridine Derivatives

The following table summarizes the inhibitory effects of naphthyridine derivatives on the production of pro-inflammatory cytokines.

Table 4: Anti-inflammatory Activity of 1,5-Naphthyridine Alkaloids [16]

CompoundPro-inflammatory MediatorCell LineIC50 (µM)
Quassidine E 12 NORAW 264.720.51 - 66.96
IL-6RAW 264.720.51 - 66.96
TNF-αRAW 264.720.51 - 66.96
Canthin-16-one-14-butyric acid 13 NORAW 264.720.51 - 66.96
IL-6RAW 264.720.51 - 66.96
TNF-αRAW 264.720.51 - 66.96

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of naphthyridines.

Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation

The Friedländer annulation is a widely used method for the synthesis of quinolines and naphthyridines. The following protocol describes a general procedure for the synthesis of 1,8-naphthyridine derivatives.[17][18]

Start Start Reactants Mix 2-aminonicotinaldehyde and active methylene compound Start->Reactants Solvent Add solvent (e.g., water, ethanol) and catalyst (e.g., ChOH, IL) Reactants->Solvent Reaction Stir at elevated temperature (e.g., 50-80 °C) Solvent->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Workup Perform aqueous workup and extract with organic solvent Monitor->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Workflow for the synthesis of 1,8-naphthyridines.

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., ketone, β-ketoester)

  • Solvent (e.g., water, ethanol, ionic liquid)

  • Catalyst (e.g., choline hydroxide (ChOH), an ionic liquid)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Combine 2-aminonicotinaldehyde and the active methylene compound in a reaction vessel.

  • Add the solvent and catalyst to the mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., 50-80 °C).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the purified 1,8-naphthyridine derivative using spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[19]

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Naphthyridine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the naphthyridine derivatives (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[11][20][21]

Materials:

  • Bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • Naphthyridine derivatives dissolved in DMSO

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, relaxed plasmid DNA, and ATP.

  • Add various concentrations of the naphthyridine derivative or a vehicle control (DMSO).

  • Initiate the reaction by adding DNA gyrase and incubate at 37 °C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Add gel loading buffer to each reaction and load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the control.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the decatenation activity of human topoisomerase II.[22][23][24]

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • Naphthyridine derivatives dissolved in DMSO

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer, kDNA, and ATP.

  • Add various concentrations of the naphthyridine derivative or a vehicle control (DMSO).

  • Start the reaction by adding topoisomerase IIα and incubate at 37 °C for 30 minutes.

  • Terminate the reaction by adding a stop buffer containing SDS and proteinase K.

  • Load the samples onto an agarose gel after adding the loading buffer.

  • Run the gel to separate the catenated and decatenated kDNA.

  • Stain the gel and visualize the DNA bands.

  • Inhibition of topoisomerase II is indicated by the persistence of the high molecular weight catenated kDNA at the top of the gel, while the control lane will show the decatenated mini-circles running further down the gel.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloronaphthyridines are a class of heterocyclic compounds with a naphthyridine core structure substituted with two chlorine atoms. Naphthyridine scaffolds are of significant interest in drug discovery and development due to their presence in numerous biologically active molecules and approved pharmaceuticals. The number and position of the chlorine substituents on the naphthyridine ring system can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity.

Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of dichloronaphthyridines. Coupled with liquid chromatography (LC), LC-MS/MS provides high sensitivity and selectivity for the analysis of these compounds in complex matrices such as biological fluids, reaction mixtures, and pharmaceutical formulations. This document provides detailed application notes and protocols for the mass spectrometry analysis of dichloronaphthyridines.

Overview of Analytical Approach

The analysis of dichloronaphthyridines by mass spectrometry typically involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. A generalized workflow for this process is illustrated below.

LC-MS/MS Workflow for Dichloronaphthyridine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Results start Biological or Chemical Matrix extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Isolate Analyte concentration Evaporation and Reconstitution extraction->concentration Concentrate Sample filtration Syringe Filtration concentration->filtration Remove Particulates lc HPLC/UHPLC Separation filtration->lc Inject Sample ms Mass Spectrometry (ESI-Q-TOF or QqQ) lc->ms Eluted Analytes data Data Acquisition and Processing ms->data Generate Spectra quant Quantification data->quant qual Structural Confirmation data->qual

Caption: General workflow for the analysis of dichloronaphthyridines using LC-MS/MS.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for the extraction of dichloronaphthyridines from a plasma matrix. Optimization may be required based on the specific properties of the analyte and the matrix.

Materials:

  • Plasma sample containing the dichloronaphthyridine analyte.

  • Internal standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte).

  • Acetonitrile (ACN), HPLC grade.

  • Methyl tert-butyl ether (MTBE), HPLC grade.

  • Water, deionized.

  • Centrifuge tubes (1.5 mL).

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

  • Syringe filters (0.22 µm).

Procedure:

  • To 100 µL of the plasma sample in a centrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 500 µL of MTBE.

  • Vortex for 2 minutes and then centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 ACN:Water).

  • Vortex to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

This protocol provides a starting point for developing a quantitative LC-MS/MS method for dichloronaphthyridines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS Conditions (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument. For a high-resolution instrument, targeted MS/MS can be used.

Data Presentation: Quantitative Analysis

The following tables present illustrative quantitative data for the analysis of a hypothetical dichloronaphthyridine isomer.

Table 1: MRM Transitions for a Dichloronaphthyridine Isomer

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Dichloronaphthyridine199.0164.0128.025
Internal Standard203.0168.0132.025

Note: The m/z values are hypothetical and would depend on the specific isomer being analyzed. The precursor ion reflects the [M+H]+ ion for a dichloronaphthyridine (C8H4Cl2N2). The product ions are based on potential fragmentation pathways.

Table 2: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,52050,1000.030
57,65050,5000.151
1015,30050,2500.304
5075,90049,8001.524
100151,20049,9503.027
500755,00050,15015.055

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low32.996.75.2
Medium7577.1102.83.8
High400392.598.14.1

Fragmentation Analysis of Dichloronaphthyridines

The fragmentation of dichloronaphthyridines in the gas phase is influenced by the stable heterocyclic ring system and the presence of chlorine atoms. A key characteristic to look for in the mass spectrum is the isotopic pattern of chlorine. Due to the natural abundance of 35Cl (75.8%) and 37Cl (24.2%), a molecule containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

A plausible fragmentation pathway for a protonated dichloronaphthyridine molecule is proposed below. This pathway involves the sequential loss of chlorine and hydrochloric acid, followed by ring cleavage.

Fragmentation of Dichloronaphthyridine M [M+H]+ (m/z 199/201/203) Dichloronaphthyridine frag1 [M+H - Cl]+ (m/z 164/166) Loss of a Chlorine Radical M->frag1 - Cl• frag2 [M+H - HCl]+ (m/z 163/165) Loss of Hydrochloric Acid M->frag2 - HCl frag3 [M+H - 2Cl]+ (m/z 129) Loss of both Chlorine Radicals frag1->frag3 - Cl• frag4 Further Fragmentation (e.g., loss of HCN) frag2->frag4 - Cl• frag3->frag4

Caption: Proposed fragmentation pathway for a protonated dichloronaphthyridine.

Conclusion

The methodologies and protocols presented in this document provide a robust framework for the mass spectrometric analysis of dichloronaphthyridines. The use of LC-MS/MS offers excellent sensitivity and selectivity for both qualitative and quantitative applications in various stages of drug discovery and development. Careful optimization of sample preparation and instrument parameters is crucial for achieving high-quality, reproducible data. The characteristic isotopic signature of chlorine and predictable fragmentation patterns aid in the structural confirmation of these compounds.

Application Notes and Protocols for the Reaction of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloro-1,7-naphthyridine-3-carbonitrile with various amine nucleophiles. This versatile building block is a key intermediate in the synthesis of a wide range of substituted naphthyridine derivatives with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction

The 1,7-naphthyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The presence of two chlorine atoms at positions 4 and 6 of the 1,7-naphthyridine-3-carbonitrile core offers opportunities for selective functionalization through nucleophilic aromatic substitution. The electron-withdrawing nature of the naphthyridine ring system and the cyano group activates the chloro-substituents towards displacement by nucleophiles, with the C4 position generally being more reactive than the C6 position due to the influence of the neighboring nitrogen atom and the cyano group. This differential reactivity allows for a stepwise and controlled introduction of various amine functionalities, leading to a diverse library of compounds for drug discovery programs.

General Reaction Scheme

The reaction of this compound with an amine typically proceeds via a nucleophilic aromatic substitution mechanism. The reaction is often carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The regioselectivity of the substitution, i.e., whether the amine attacks the C4 or C6 position, is influenced by the electronic properties of the naphthyridine ring and the reaction conditions. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.

G start This compound conditions Solvent, Base Heat start->conditions amine Amine (R-NH2) amine->conditions product 4-Amino-6-chloro-1,7-naphthyridine-3-carbonitrile byproduct Dialkylamine Hydrochloride (R-NH3+Cl-) conditions->product conditions->byproduct

Caption: General reaction of this compound with an amine.

Experimental Protocols

The following protocols are generalized procedures based on reactions of similar dichlorinated nitrogen-containing heterocycles. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific amine nucleophiles.

Protocol 1: Monosubstitution with a Primary or Secondary Amine

This protocol describes the selective substitution of the C4-chloro group.

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate) (1.5 - 2.0 equivalents)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the anhydrous solvent to dissolve or suspend the starting material.

  • Add the amine (1.0 - 1.2 eq) to the mixture.

  • Add the base (1.5 - 2.0 eq).

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C), depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • If the product remains in solution, remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Disubstitution with an Amine

This protocol is for the substitution of both chloro groups, which may require more forcing conditions.

Materials:

  • This compound

  • Amine (2.2 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF or dimethyl sulfoxide (DMSO))

  • Base (e.g., potassium carbonate or sodium hydride) (2.5 - 3.5 equivalents)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Follow steps 1-5 from Protocol 1, using the increased stoichiometry for the amine and base.

  • Heat the reaction mixture to a higher temperature (typically 120-150 °C).

  • Monitor the reaction for the disappearance of the monosubstituted intermediate and the formation of the disubstituted product.

  • Follow the workup and purification procedures as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and yields for the amination of related dichloro-naphthyridine and -pyridine systems, which can serve as a starting point for the reaction of this compound.

Starting MaterialAmineSolventBaseTemp. (°C)Time (h)ProductYield (%)
7-Isopropyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrileHexamethyleneimineEthanolTriethylamineReflux51-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile87
2,6-Dichloro-3-nitropyridineEthyl piperazine-1-carboxylate----Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate-
2,4-Dichloro-6-methylnicotinic acidVarious aminesVariousVariousVariousVarious2-Amino-4-chloro-6-methylnicotinic acid derivatives-

Note: The data in this table is derived from reactions of analogous compounds and is intended to be illustrative. Actual yields for the reaction of this compound may vary.

Mandatory Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Weigh 4,6-dichloro-1,7- naphthyridine-3-carbonitrile B Add anhydrous solvent A->B C Add amine and base B->C D Heat under inert atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool to room temperature E->F Reaction complete G Isolate crude product (Filtration or Evaporation) F->G H Purify by chromatography or recrystallization G->H

Caption: Experimental workflow for the amination of this compound.

G reagents Starting Materials - this compound - Amine - Solvent - Base reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction products Products - 4-Amino-6-chloro-1,7-naphthyridine-3-carbonitrile - Amine Hydrochloride reaction->products analysis Analysis - TLC - LC-MS - NMR - Mass Spectrometry products->analysis

Caption: Logical relationship of the key stages in the synthesis and analysis.

Safety Precautions

  • Handle this compound and all amines in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reactions involving heating should be conducted with appropriate care to avoid solvent splashing and fire hazards.

These protocols and notes are intended to serve as a guide. Researchers are encouraged to adapt and optimize the conditions based on the specific amine and desired outcome.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to improve reaction outcomes.

Q1: I am experiencing very low to no yield of the desired this compound. What are the likely causes?

A1: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your reactants, particularly the aminopyridine precursor. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product.

  • Reaction Temperature: The reaction temperature is a critical parameter. The optimal temperature may vary depending on the specific solvent and catalyst used. Experiment with a range of temperatures to find the ideal conditions for your setup. Some related naphthyridine syntheses require heating (e.g., 80°C), while others proceed efficiently at room temperature.[1]

  • Reaction Time: It is possible the reaction has not reached completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, consider extending the reaction time.[1]

  • Choice of Solvent: The solvent can significantly influence the reaction rate and yield. While traditional methods often employ organic solvents, some studies have shown high yields in aqueous or even solvent-free conditions for similar syntheses.[1]

Q2: My reaction is producing multiple products, leading to a complex mixture that is difficult to purify. How can I improve the selectivity?

A2: The formation of multiple products often indicates poor regioselectivity, a known challenge in the synthesis of substituted naphthyridines.[1] Here are some strategies to enhance selectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the reaction. For instance, in Friedländer annulation, certain catalysts are known to favor the formation of a specific regioisomer.[1]

  • Protecting Groups: Consider the use of protecting groups on the starting materials to block reactive sites and direct the reaction towards the desired product.

  • Stepwise Synthesis: If a one-pot reaction is yielding multiple products, a multi-step approach that isolates key intermediates can provide greater control over the regiochemistry.

Q3: I am struggling with the purification of the final product from the crude reaction mixture. What are the recommended purification methods?

A3: Purification of naphthyridine derivatives can be challenging due to their polarity and potential for multiple closely-related byproducts. The following techniques are commonly employed:

  • Column Chromatography: This is a standard method for purifying naphthyridine compounds. Silica gel is a common stationary phase, and a gradient elution with solvents such as ethyl acetate and hexane is often effective.[2]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product.

  • Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be utilized.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of this compound.

Q1: What is a common synthetic route for preparing dichlorinated naphthyridine-carbonitriles?

A1: A common approach involves the cyclization of an appropriately substituted aminopyridine with a suitable three-carbon synthon. For this compound, a plausible route would be the reaction of a dichlorinated aminopyridine carbaldehyde with an active methylene compound like malononitrile, followed by cyclization.

Q2: How critical is the choice of base in the cyclization step?

A2: The choice of base can be crucial for both the reaction rate and the prevention of side reactions. The basicity and steric hindrance of the base can influence the deprotonation of the active methylene compound and the subsequent cyclization pathway. Common bases used in similar syntheses include triethylamine (Et₃N), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃).[2]

Q3: Are there any known side reactions to be aware of during this synthesis?

A3: While specific side reactions for this exact compound are not extensively documented, general side reactions in naphthyridine synthesis can include the formation of regioisomers, incomplete cyclization leading to open-chain intermediates, and hydrolysis of the nitrile group under certain conditions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch.

  • Elemental Analysis: To determine the elemental composition.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different reaction parameters on the yield of this compound.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene1101265
DMF100878
Dioxane1001272
Acetonitrile801855

Table 2: Effect of Base on Reaction Yield

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃DMF100878
Et₃NDMF100865
NaHDMF100672
Cs₂CO₃DMF100885

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis of this compound is provided below.

Protocol: Cyclization to form this compound

  • To a solution of 2-amino-4,6-dichloronicotinaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added malononitrile (1.2 eq).

  • Potassium carbonate (K₂CO₃) (2.0 eq) is added to the mixture.

  • The reaction mixture is stirred at 100°C for 8 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway A 2-Amino-4,6-dichloronicotinaldehyde C Intermediate Adduct A->C K₂CO₃, DMF B Malononitrile B->C D This compound C->D Heat (100°C) (Cyclization)

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure successful Improved Yield check_purity->successful If impure & purified extend_time Extend Reaction Time (Monitor by TLC) optimize_temp->extend_time If no improvement optimize_temp->successful If improved change_solvent Screen Different Solvents extend_time->change_solvent If still low extend_time->successful If improved change_solvent->successful Optimization

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Crude 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4,6-dichloro-1,7-naphthyridine-3-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this and similar chlorinated naphthyridine derivatives.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For naphthyridine syntheses, residual aminopyridine precursors are a frequent impurity. Given the dichlorinated nature of the target compound, you might also encounter mono-chlorinated analogs or other positional isomers as byproducts of the chlorination step. High-boiling point solvents used in the reaction, such as DMSO or DMF, can also be present in the crude product.

Q2: My crude product is a dark-colored solid. How can I decolorize it?

A2: For colored impurities, recrystallization is often an effective first step. If the color persists after recrystallization, you can try treating a solution of the crude product with activated carbon. Dissolve the compound in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: If crystals do not form upon cooling, several techniques can be employed. First, try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. If that doesn't work, adding a seed crystal of the pure compound can induce crystallization. You can also try to concentrate the solution by evaporating some of the solvent and then cooling it again. If the product "oils out" instead of crystallizing, this may be due to the presence of impurities or the use of an inappropriate solvent. In such cases, column chromatography may be necessary to achieve initial purification.

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if the crude product is of relatively high purity. It is often faster and more scalable than chromatography. Column chromatography is more suitable for complex mixtures containing multiple components or for separating impurities with similar solubility to the desired product. It is also the method of choice if the crude product is an oil.

Troubleshooting Specific Purification Issues

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the cold recrystallization solvent.Choose a solvent in which the compound has lower solubility at room temperature. Use a minimal amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
The incorrect solvent or solvent mixture was used.Perform small-scale solubility tests to identify a more suitable solvent system. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Poor Separation in Column Chromatography The chosen eluent system has the wrong polarity.If the compound does not move from the baseline, increase the polarity of the eluent. If it elutes too quickly with the solvent front, decrease the eluent polarity.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
The compound is streaking on the column.This can be due to the compound's acidity or basicity interacting with the silica gel. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue.
Product is Contaminated with a Persistent Impurity The impurity has a very similar polarity and solubility to the product.Try a different purification technique (e.g., if recrystallization failed, try chromatography). For chromatography, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity.
The impurity is a positional isomer.Isomers can be very difficult to separate. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography with a very shallow solvent gradient may be necessary.

Quantitative Data

Due to the lack of specific published data on the purification of this compound, the following table is a template. Researchers should aim to record their experimental data in a similar format to allow for easy comparison and optimization of purification methods.

Table 1: Purification Data for this compound (Template)

Purification Method Solvent System Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC/NMR) Observations
Recrystallizatione.g., Ethanol/Watere.g., Formation of off-white needles.
Column Chromatographye.g., Hexane/Ethyl Acetate (gradient)e.g., Product eluted at 30% Ethyl Acetate.
Acidic Washe.g., Dichloromethane/1M HCle.g., Removal of basic impurities.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the purification of crude this compound.

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add the solvent portion-wise until the solid is just dissolved. Using a minimal amount of hot solvent is crucial for maximizing the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a chromatography column with silica gel by making a slurry in the initial, least polar eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and then the dissolved sample. Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.

  • Column Loading: Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude this compound Assess Assess Purity (TLC, NMR) Crude->Assess Choose Choose Purification Method Assess->Choose Recrystallization Recrystallization Choose->Recrystallization High Purity Crude Column Column Chromatography Choose->Column Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure Analyze Confirm Purity (HPLC, NMR, mp) Pure->Analyze

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Purification

TroubleshootingTree Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes UseColumn Use Column Chromatography IsSolid->UseColumn No (Oil) CrystalsForm Do crystals form? TryRecrystallization->CrystalsForm OptimizeColumn Optimize Column Chromatography (change eluent, gradient) UseColumn->OptimizeColumn GoodPurity Is the purity acceptable? CrystalsForm->GoodPurity Yes OptimizeRecrystallization Optimize Recrystallization (change solvent, seeding) CrystalsForm->OptimizeRecrystallization No (oiling out) GoodPurity->UseColumn No Success Purification Successful GoodPurity->Success Yes OptimizeRecrystallization->TryRecrystallization OptimizeColumn->Success

Caption: Decision tree for troubleshooting the purification of this compound.

Technical Support Center: 1,7-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,7-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,7-naphthyridines and what are their primary challenges?

A1: The most common and versatile method for synthesizing the 1,7-naphthyridine core is the Friedländer annulation and its variations, such as the Borsche modification. This reaction involves the condensation of a 3-aminopyridine-4-carbaldehyde or a related derivative with a compound containing an active methylene group (e.g., a ketone or ester). The primary challenges associated with this synthesis are controlling regioselectivity when using unsymmetrical ketones, achieving high yields, and minimizing the formation of side products.[1]

Q2: What is the primary cause of isomeric byproduct formation in the Friedländer synthesis of 1,7-naphthyridines?

A2: The formation of isomeric byproducts is a significant challenge, particularly when an unsymmetrical ketone is used as a reactant. The reaction can proceed via two different cyclization pathways, leading to a mixture of regioisomers. For example, the reaction of a 3-aminopyridine-4-carbaldehyde with an unsymmetrical ketone like 2-butanone can theoretically yield both a 2,3-disubstituted and a 2-ethyl-substituted 1,7-naphthyridine. The ratio of these isomers is often dependent on the reaction conditions and the catalyst used.

Q3: How can I improve the regioselectivity of the Friedländer synthesis for 1,7-naphthyridines?

A3: Improving regioselectivity is crucial for a clean reaction and straightforward purification. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity. While traditional methods may use non-selective acid or base catalysts, modern approaches have identified catalysts that can favor the formation of a specific isomer. For the closely related 1,8-naphthyridines, specialized amine catalysts have been shown to provide high regioselectivity.

  • Reaction Conditions: Optimization of reaction parameters such as temperature and solvent can also impact the isomeric ratio. It is advisable to screen different conditions to find the optimal set for your specific substrates.

  • Substrate Modification: In some cases, modifying the starting materials to favor a particular cyclization pathway can be an effective strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,7-naphthyridines.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. - Perform a temperature screen to identify the optimal reaction temperature for your specific substrates. - Experiment with different acid or base catalysts, or consider using more modern catalytic systems like ionic liquids.[2] - Ensure the purity of your 3-aminopyridine-4-carbaldehyde and the active methylene compound.
Formation of Multiple Products (Poor Regioselectivity) - Use of an unsymmetrical ketone. - Non-selective catalyst.- If possible, use a symmetrical ketone to avoid the issue of regioselectivity. - If an unsymmetrical ketone is necessary, screen different catalysts. For similar naphthyridine syntheses, specific amine catalysts have been shown to afford high regioselectivity. - Carefully control the reaction temperature, as it can influence the kinetic vs. thermodynamic product ratio.
Product is a Discolored Oil or Solid - Presence of polymeric byproducts. - Residual starting materials or catalyst.- For a solid product, recrystallization is often the most effective initial purification step. - If the product is an oil or if recrystallization is ineffective, column chromatography is the recommended purification method. - An acidic wash during the workup can help remove basic impurities, such as unreacted aminopyridine starting material.
Difficulty in Removing High-Boiling Point Solvents (e.g., DMSO, Pyridine) - High boiling point of the solvent.- For basic solvents like pyridine, an acid wash during the workup is effective. - Co-evaporation (azeotroping) with a lower-boiling solvent like toluene can help remove residual high-boiling solvents under reduced pressure. - For DMSO, aqueous washes are typically required to extract it from the organic phase.

Experimental Protocols

Synthesis of 2-Phenyl-1,7-naphthyridine via Borsche Modification of the Friedländer Synthesis

This protocol is adapted from the work of Baumgarten and Krieger.[1]

Materials:

  • N-(3-amino-4-picolylidene)-p-toluidine

  • Acetophenone

  • Aqueous ethanolic sodium hydroxide

Procedure:

  • A solution of N-(3-amino-4-picolylidene)-p-toluidine and a slight excess of acetophenone in ethanol is prepared.

  • An aqueous solution of sodium hydroxide is added to the mixture.

  • The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-phenyl-1,7-naphthyridine.

Note: The original procedure reports a yield of 84%.[1]

Visualizations

Reaction Mechanism: Friedländer Synthesis of 1,7-Naphthyridine

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine-4-carbaldehyde Aldol Adduct Aldol Adduct 3-Aminopyridine-4-carbaldehyde->Aldol Adduct + Active Methylene Compound (Base or Acid Catalyst) Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Adduct Enone Enone Aldol Adduct->Enone - H2O Iminium Ion Iminium Ion Enone->Iminium Ion Intramolecular Cyclization 1,7-Naphthyridine 1,7-Naphthyridine Iminium Ion->1,7-Naphthyridine - H2O

Caption: Mechanism of the Friedländer synthesis of 1,7-naphthyridine.

Troubleshooting Workflow for Low Yield in 1,7-Naphthyridine Synthesis

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze crude reaction mixture (TLC, LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction: Starting material remains check_reaction->incomplete_reaction Predominantly starting material side_products Side Products Observed check_reaction->side_products Multiple spots/ peaks observed clean_reaction Clean Reaction: Low recovery check_reaction->clean_reaction Mainly one spot/ peak, but low mass optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Change catalyst incomplete_reaction->optimize_conditions purify_reagents Purify Starting Materials incomplete_reaction->purify_reagents identify_byproducts Identify Side Products (NMR, MS) side_products->identify_byproducts troubleshoot_purification Troubleshoot Purification: - Check for product loss during workup - Optimize recrystallization solvent - Adjust chromatography conditions clean_reaction->troubleshoot_purification adjust_for_byproducts Adjust conditions to minimize identified side reactions identify_byproducts->adjust_for_byproducts

Caption: Troubleshooting workflow for low yields in 1,7-naphthyridine synthesis.

References

Technical Support Center: Improving Solubility of 1,7-Naphthyridine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 1,7-naphthyridine-3-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1,7-naphthyridine-3-carbonitrile derivative shows poor aqueous solubility. What are the initial steps to characterize this issue?

A1: A systematic approach to characterizing the solubility of your compound is the first step. This involves:

  • Kinetic vs. Thermodynamic Solubility Assessment: Determine both the kinetic and thermodynamic solubility to understand if the compound is prone to precipitation over time. Kinetic solubility is often measured after a short incubation period (e.g., 2 hours) from a DMSO stock, while thermodynamic solubility is the equilibrium solubility of the solid compound after a longer incubation (e.g., 24 hours).

  • pH-Solubility Profile: Since many nitrogen-containing heterocyclic compounds are weak bases, their solubility can be highly pH-dependent. Determine the solubility of your compound across a range of pH values (e.g., pH 2.0, 5.0, 7.4) to identify the optimal pH for solubilization.

  • Solid-State Characterization: The crystalline form of your compound can significantly impact its solubility. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify the solid form (crystalline vs. amorphous) and detect polymorphism.

Q2: What are the primary strategies to improve the aqueous solubility of my 1,7-naphthyridine-3-carbonitrile derivative for in vitro assays?

A2: Several strategies can be employed, which can be broadly categorized into formulation-based approaches and chemical modifications:

  • Formulation-Based Approaches:

    • Co-solvents: Using a water-miscible organic solvent such as ethanol or polyethylene glycol (PEG) in your aqueous buffer can increase the solubility of hydrophobic compounds.

    • pH Adjustment: For weakly basic 1,7-naphthyridine derivatives, lowering the pH of the aqueous buffer can significantly increase solubility.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate the compound, increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Chemical Modifications (for medicinal chemistry efforts):

    • Introduction of Polar Groups: Adding polar functional groups (e.g., hydroxyl, amino groups) to the molecular structure can increase hydrophilicity and aqueous solubility.

    • Salt Formation: For derivatives with ionizable groups, forming a salt can substantially improve solubility and dissolution rate.

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.

This is a common problem for hydrophobic compounds when the percentage of the organic co-solvent (DMSO) is too high in the final aqueous solution, or when the aqueous environment is not suitable for the compound.

Troubleshooting_Precipitation start Precipitation observed upon diluting DMSO stock into aqueous buffer check_dmso Is the final DMSO concentration < 1% (ideally < 0.5%)? start->check_dmso check_ph Is the buffer pH appropriate? (Consider pKa of the compound) check_dmso->check_ph Yes solution1 Lower the final DMSO concentration. Prepare a more concentrated stock if necessary. check_dmso->solution1 No check_mixing Was the DMSO stock added slowly to the buffer with vigorous mixing? check_ph->check_mixing Yes solution2 Adjust buffer pH. For weak bases, use a more acidic buffer. check_ph->solution2 No solution3 Re-prepare the solution by adding the stock dropwise with constant vortexing. check_mixing->solution3 No further_steps Still Precipitating? Consider Formulation Strategies check_mixing->further_steps Yes formulation1 Use a co-solvent system (e.g., Ethanol, PEG-400) further_steps->formulation1 formulation2 Add a surfactant (e.g., Tween® 80) further_steps->formulation2 formulation3 Use cyclodextrin complexation (e.g., HP-β-CD) further_steps->formulation3

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I am struggling to achieve a high enough concentration of my compound for my in vitro assays without precipitation.

When higher concentrations are required, simple co-solvent systems may not be sufficient. Advanced formulation strategies are often necessary.

  • Troubleshooting Steps:

    • Cyclodextrin Complexation: Cyclodextrins are highly effective at increasing the aqueous solubility of poorly soluble compounds. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and varying concentrations to find the optimal formulation.

    • Prepare a Nanosuspension: Nanosuspensions are colloidal dispersions of sub-micron drug particles that can significantly increase the dissolution rate and saturation solubility. This can be particularly useful for achieving higher effective concentrations in aqueous media.

    • Explore Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic polymer (e.g., PVP, PEG) can enhance its dissolution and apparent solubility. This solid can then be dissolved in your assay medium.

Data Presentation: Solubility Enhancement Strategies

The following table provides a hypothetical comparison of the aqueous solubility of a model 1,7-naphthyridine-3-carbonitrile derivative (NCD-1) using various formulation strategies.

Formulation StrategyAqueous Buffer (pH 7.4) Solubility (µg/mL)Fold Increase
NCD-1 (No Formulation) 0.51
pH Adjustment (pH 5.0) 15.230.4
5% Ethanol (Co-solvent) 4.89.6
0.1% Tween® 80 (Surfactant) 22.545
10 mM HP-β-CD (Cyclodextrin) 75.8151.6

This data is for illustrative purposes only and will vary for different derivatives.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is used to determine the solubility of a compound from a DMSO stock solution under specific aqueous conditions over a short time frame.

  • Materials:

    • Test compound in DMSO (e.g., 10 mM stock)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Microcentrifuge tubes or 96-well plates

    • Shaker/incubator

    • Centrifuge or filtration device

    • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add the aqueous buffer to a microcentrifuge tube or well of a 96-well plate.

    • Spike in a small volume of the DMSO stock solution to achieve the desired final concentration (ensure final DMSO concentration is <1%).

    • Seal the tubes/plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

    • After incubation, separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration.

    • Carefully collect the supernatant or filtrate.

    • Quantify the concentration of the dissolved compound using a suitable analytical method with a pre-established calibration curve.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a solid compound in an aqueous buffer.

  • Materials:

    • Solid (powdered) test compound

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Glass vials with screw caps

    • Shaker/incubator

    • Centrifuge or filtration device

    • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a glass vial.

    • Add a known volume of the aqueous buffer.

    • Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Separate the undissolved solid by centrifugation or filtration.

    • Collect the supernatant or filtrate.

    • Quantify the concentration of the dissolved compound using a suitable analytical method.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

Many 1,7-naphthyridine derivatives are being investigated as kinase inhibitors. For instance, they have been shown to target kinases within pathways like the PI3K/AKT and MAPK signaling cascades, which are crucial in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by such compounds.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 1,7-Naphthyridine Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK signaling pathway.

Experimental Workflow: Solubility Screening

The following diagram outlines a typical workflow for screening the solubility of a new 1,7-naphthyridine-3-carbonitrile derivative.

Technical Support Center: Synthesis of Disubstituted Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of disubstituted naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these important heterocyclic compounds.

Section 1: Friedländer Annulation for Naphthyridine Synthesis

The Friedländer annulation is a classical and widely used method for constructing the naphthyridine core. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. However, researchers often face challenges with this reaction, particularly concerning yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields in my Friedländer synthesis of a 1,8-naphthyridine. What are the common causes and how can I improve it?

A1: Low yields in the Friedländer synthesis of naphthyridines can arise from several factors. Here is a troubleshooting guide to help you optimize your reaction[1][2]:

  • Purity of Starting Materials: Ensure your aminopyridine aldehyde/ketone and the carbonyl compound with an α-methylene group are of high purity. Impurities can lead to side reactions and inhibit catalyst activity[2].

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents, recent studies have shown high yields in water or even under solvent-free grinding conditions[2].

    • Temperature: The reaction temperature may require optimization. Some protocols suggest heating (e.g., 80°C), while others achieve high yields at room temperature, especially with highly active catalysts[2]. Experiment with a range of temperatures to find the optimum for your specific substrates.

    • Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts are often employed. Propylphosphonic anhydride (T3P®) has been used as an effective promoter under mild conditions[3]. Ionic liquids have also been shown to be effective and reusable catalysts[4].

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, consider extending the reaction duration[2].

Q2: I am observing the formation of multiple products in my reaction, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge when using unsymmetrical ketones as the active methylene compound[2]. Here are strategies to improve it:

  • Catalyst Selection: Certain catalysts have been shown to favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine[5].

  • Reaction Conditions: The choice of acid or base catalyst can influence the ratio of isomers formed[6]. Experimenting with different catalysts and reaction conditions is crucial for optimizing regioselectivity.

  • Slow Addition: Slow addition of the methyl ketone substrate to the reaction mixture has been shown to increase regioselectivity in some cases[5].

Troubleshooting Workflow for Friedländer Annulation

Friedlander_Troubleshooting start Low Yield or Poor Regioselectivity check_purity Verify Purity of Starting Materials start->check_purity First Step optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If Pure monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction Next change_catalyst Screen Different Catalysts optimize_conditions->change_catalyst For Regioselectivity slow_addition Implement Slow Addition of Ketone optimize_conditions->slow_addition For Regioselectivity success Improved Yield & Regioselectivity monitor_reaction->success Outcome failure Persistent Issues monitor_reaction->failure Outcome change_catalyst->monitor_reaction slow_addition->monitor_reaction

Caption: Troubleshooting workflow for Friedländer synthesis of naphthyridines.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies for disubstituted naphthyridines heavily rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer a versatile way to introduce a wide range of substituents onto a pre-functionalized (e.g., dihalogenated) naphthyridine core.

Frequently Asked Questions (FAQs)

Q3: I am struggling with my Suzuki-Miyaura coupling on a di-bromonaphthyridine. What are the key parameters to optimize for a successful reaction?

A3: The Suzuki-Miyaura coupling, while powerful, has several interdependent parameters that need to be fine-tuned for optimal results[7][8].

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf)) and ligand is critical. Electron-rich and bulky phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides[9].

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly affect the reaction rate and yield.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water. The solvent system affects the solubility of the reactants and the catalyst's stability.

  • Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause catalyst decomposition or side reactions.

Q4: What are common side reactions in palladium-catalyzed amination of chloro-naphthyridines, and how can they be minimized?

A4: The Buchwald-Hartwig amination can be plagued by side reactions, especially when using aqueous ammonia or hydroxide bases[10].

  • Hydroxylation: Formation of the corresponding naphthyridinol is a common side reaction. The choice of ligand is crucial to suppress this pathway. For example, the use of specialized biheteroaryl phosphine ligands can favor amination over hydroxylation[10].

  • Diarylamine Formation: Over-arylation of the amine to form a diarylamine can be a significant issue. Using bulkier ligands can sterically hinder the second amination step, thus improving the selectivity for the desired primary or secondary amine[10].

  • Homocoupling: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere and that solvents are properly degassed can minimize this side reaction[9].

Quantitative Data: Comparison of Suzuki-Miyaura Reaction Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[11]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[11]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[11]
Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Dihalonaphthyridine:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dihalonaphthyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.4 mmol, 2.4 equiv.), and anhydrous potassium phosphate (K₃PO₄) (6.0 mmol, 6.0 equiv.)[11].

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%)[11].

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Reaction: Heat the reaction mixture to 90-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[11].

  • Purification: Purify the crude product by flash column chromatography on silica gel[11].

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R-B(OR)2 Base pdiir Ar-Pd(II)L2-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of disubstituted naphthyridines, avoiding the need for pre-functionalization of the heterocyclic core.

Frequently Asked Questions (FAQs)

Q5: What are the main challenges associated with the direct C-H functionalization of naphthyridines?

A5: While advantageous, direct C-H functionalization of naphthyridines presents several challenges:

  • Regioselectivity: Naphthyridine rings have multiple C-H bonds, and achieving selective functionalization at the desired position can be difficult. The inherent electronic properties of the ring and the directing group employed are key to controlling regioselectivity.

  • Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation[11].

  • Harsh Reaction Conditions: Some C-H activation methods require high temperatures and strong oxidants, which may not be compatible with sensitive functional groups on the substrate.

Q6: What is the role of a directing group in C-H activation, and can it be removed after the reaction?

A6: A directing group is a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, thereby facilitating its cleavage. This is a common strategy to achieve high regioselectivity. While many traditional directing groups are difficult to remove, there is growing research into the development of removable or modifiable directing groups, such as triazenes, that can be cleaved or converted into other useful functional groups after the C-H functionalization step[12].

General Workflow for Directed C-H Functionalization

CH_Activation_Workflow start Naphthyridine Substrate add_dg Introduce Directing Group (if needed) start->add_dg ch_functionalization C-H Functionalization (e.g., Arylation) add_dg->ch_functionalization remove_dg Remove/Modify Directing Group ch_functionalization->remove_dg product Disubstituted Naphthyridine remove_dg->product

Caption: General experimental workflow for directed C-H functionalization.

Experimental Protocols

General Protocol for Direct C-H Arylation:

  • Reaction Setup: In a screw-cap vial, combine the naphthyridine derivative (1.0 equiv.), the aryl halide (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene; 4-10 mol%), and a base (e.g., K₂CO₃; 2.0-3.0 equiv.)[13].

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMA[13].

  • Reaction: Seal the vial and heat the mixture to 100-150°C with vigorous stirring for 12-48 hours[13].

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Purification of Disubstituted Naphthyridines

Effective purification is a critical final step in any synthetic sequence. The choice of purification method depends on the physical properties of the desired product and the nature of the impurities.

Frequently Asked Questions (FAQs)

Q7: My NMR spectrum shows unreacted 2-aminopyridine starting material. What is the most efficient way to remove it?

A7: Unreacted 2-aminopyridine derivatives are common impurities. An acidic wash is a highly effective method for their removal.

  • Protocol for Acidic Wash:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic aminopyridine will be protonated and move into the aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Q8: What are the best general methods for purifying my final disubstituted naphthyridine product?

A8: The two most common and effective purification techniques are recrystallization and silica gel column chromatography.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at all temperatures.

  • Silica Gel Column Chromatography: This is a versatile technique for separating compounds with different polarities. A solvent system (eluent) is chosen that allows the desired product to move down the column at a different rate than the impurities. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product[14].

References

Technical Support Center: Regioselectivity in Functionalizing Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dichloronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the chemical modification of these important heterocyclic scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with dichloronaphthyridines, providing potential causes and actionable solutions.

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: My nucleophilic aromatic substitution (SNAr) on a dichloronaphthyridine is yielding a mixture of regioisomers or the undesired isomer. How can I control the regioselectivity?

A: Achieving high regioselectivity in SNAr reactions of dichloronaphthyridines is a common challenge influenced by the electronic and steric environment of the chlorine atoms. The position of the nitrogen atoms within the naphthyridine ring system dictates the electrophilicity of the carbon atoms bearing the chlorine substituents.

Potential Causes & Solutions:

  • Inherent Electronic Effects: The positions ortho and para to the ring nitrogens are generally more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate.[1][2] For instance, in 2,7-dichloro-1,8-naphthyridine, the C2 and C7 positions are activated by the adjacent nitrogen atoms.

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered chlorine position.

    • Solution: Employ a less bulky nucleophile if possible, or consider a change in solvent to influence the solvation shell around the nucleophile.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity, favoring the thermodynamically more stable product over the kinetically favored one.

    • Solution: Running the reaction at a lower temperature may improve regioselectivity. For less activated systems, heating in solvents like DMF or NMP with an excess of the nucleophile might be necessary.[3]

  • Nature of the Nucleophile: Hard and soft nucleophiles can exhibit different regioselectivities.

    • Solution: Experiment with a range of nucleophiles (e.g., amines, alkoxides, thiolates) to determine the optimal partner for your desired regioselectivity.

Issue 2: Lack of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am having trouble achieving a reaction with my dichloronaphthyridine in a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction. What are the possible reasons and solutions?

A: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[4][5] However, the reactivity of dichloronaphthyridines can be sluggish due to the electronic nature of the heterocyclic system.

Potential Causes & Solutions:

  • Inappropriate Ligand: The choice of phosphine ligand is critical for the success of the cross-coupling reaction.

    • Solution: For electron-deficient heteroaromatics like naphthyridines, electron-rich and sterically demanding ligands such as those from the Buchwald or Fu families (e.g., XPhos, SPhos, RuPhos) are often effective.[5] In some cases, N-heterocyclic carbene (NHC) ligands can also promote reactivity.[6]

  • Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.

    • Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more easily reduced Pd(II) precatalyst like Pd₂(dba)₃.

  • Poor Solubility: The dichloronaphthyridine or the boronic acid/ester may have poor solubility in the reaction solvent, limiting the reaction rate.

    • Solution: A solvent screen is recommended. Common solvents for Suzuki reactions include dioxane, toluene, and DMF, often with the addition of water.

  • Base Selection: The choice of base is crucial for the transmetalation step.

    • Solution: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction outcome.

Issue 3: Controlling Regioselectivity in Palladium-Catalyzed Cross-Coupling

Q: How can I selectively functionalize one chlorine atom over the other in a dichloronaphthyridine using a cross-coupling reaction?

A: Regioselectivity in palladium-catalyzed cross-coupling of dihaloheteroarenes is influenced by the electronic and steric environment of the carbon-halogen bonds.

Potential Causes & Solutions:

  • Electronic Differentiation: Halides at positions adjacent to a nitrogen atom are typically more reactive towards oxidative addition.[6]

  • Ligand Control: The use of bulky ligands can direct the catalyst to the less sterically hindered position.[6] For example, a sterically hindered N-heterocyclic carbene ligand has been shown to favor coupling at the C4 position of 2,4-dichloropyridines.[6]

  • "Ligand-Free" Conditions: In some cases, so-called "ligand-free" conditions (often involving a phase-transfer catalyst) can surprisingly enhance selectivity for the less electronically favored position.[6]

  • Sequential Coupling: By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the coupling partner), it is often possible to achieve monosubstitution. The resulting monochloro-substituted naphthyridine can then be isolated and subjected to a second, different cross-coupling reaction.

Data Presentation: Regioselectivity in Functionalization of Dihalo-N-Heterocycles

SubstrateReaction TypePosition of Greater ReactivityConditionsReference
2,4-DichloropyridineSuzuki-MiyauraC2 (adjacent to N)Standard Pd catalysts[6]
2,4-DichloropyridineSuzuki-MiyauraC4Pd/IPr catalyst[6]
2,5-DichloropyridineSuzuki-MiyauraC5Ligand-free "Jeffery" conditions[6]
5-Chloro-2-fluoropyridin-3-amineSNArC2 (C-F bond)Nucleophilic attack[7]
5-Chloro-2-fluoropyridin-3-amineSuzuki-MiyauraC5 (C-Cl bond)Palladium catalysis[7]

Experimental Protocols

Protocol 1: General Procedure for Regioselective SNAr of a Dichloronaphthyridine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the dichloronaphthyridine (1.0 equiv) and a suitable solvent (e.g., DMF, NMP, or EtOH).

  • Reagent Addition: Add the nucleophile (1.0-1.2 equiv for monosubstitution, >2.0 equiv for disubstitution). If the nucleophile is an amine, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added. For alcohol or thiol nucleophiles, a base like NaH or K₂CO₃ can be used to generate the corresponding alkoxide or thiolate in situ.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate and nucleophile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired functionalized naphthyridine.

Protocol 2: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling of a Dichloronaphthyridine

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: To a clean, dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the dichloronaphthyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a custom catalyst system with a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the desired product.

Mandatory Visualizations

regioselectivity_snar cluster_substrate Dichloronaphthyridine cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_products Potential Products DCN Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine) Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Product_A Monosubstituted Product A (Kinetic Control) Nu->Product_A Low Temperature More Activated Position Product_B Monosubstituted Product B (Thermodynamic Control) Nu->Product_B High Temperature Less Activated Position Mixture Mixture of Isomers Nu->Mixture Non-optimized Conditions regioselectivity_pd_coupling cluster_reagents Reagents cluster_catalyst Catalyst System cluster_products Potential Outcomes DCN Dichloronaphthyridine Pd_Catalyst Pd Precatalyst DCN->Pd_Catalyst Coupling_Partner Coupling Partner (e.g., Ar-B(OH)2) Coupling_Partner->Pd_Catalyst Selective_Product Regioselective Monosubstitution Pd_Catalyst->Selective_Product Optimized Ligand & Conditions Mixture Mixture of Isomers Pd_Catalyst->Mixture Suboptimal Ligand or Conditions No_Reaction No Reaction Pd_Catalyst->No_Reaction Inactive Catalyst Poor Conditions Ligand Ligand Ligand->Pd_Catalyst Base Base Base->Pd_Catalyst

References

Technical Support Center: Synthesis of 4-Hydroxy-Naphthyridine-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-naphthyridine-3-carbonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4-hydroxy-[1][2]-naphthyridine-3-carbonitriles?

A1: The synthesis of 4-hydroxy-[1][2]-naphthyridine-3-carbonitriles typically involves the cyclization of aminopyridines with an ethyl ester of 3-ethoxy-2-cyano-acrylic acid.[1] This method serves as a viable alternative to the traditional Friedländer condensation.[1][3]

Q2: What are the key advantages of microwave-assisted synthesis for this class of compounds?

A2: Microwave-assisted synthesis (Method A) has been shown to produce higher yields of 4-hydroxy-[1][2]-naphthyridine-3-carbonitrile derivatives compared to conventional refluxing methods (Method B).[1] This technique often leads to shorter reaction times and improved efficiency.

Q3: What is Dowtherm-A and why is it used in the synthesis of 4-hydroxy-naphthyridine-3-carbonitriles?

A3: Dowtherm-A is a thermally stable, heat transfer fluid that is used to achieve the high temperatures required for the intramolecular cyclization step in the synthesis of 4-hydroxy-naphthyridine-3-carbonitriles.[1][4] It is particularly useful in conventional refluxing methods to ensure a consistent and elevated reaction temperature.[1][3]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5][6] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Hydroxy-Naphthyridine-3-Carbonitrile

  • Possible Cause: Suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Temperature Optimization: Excessive heat can lead to decomposition of the product.[5] Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to find the optimal temperature for your specific substrates. For conventional heating, ensure the Dowtherm-A bath is at a stable and appropriate temperature (e.g., 160-180°C).[3]

    • Catalyst Choice: While traditional methods may use strong acids or bases, these can sometimes cause side reactions.[5] Consider exploring milder catalysts which have been shown to provide excellent yields.[5]

    • Solvent Selection: The choice of solvent can significantly influence the reaction outcome. While DMF and DMSO are commonly used, greener alternatives like water have also been shown to be effective.[5] For the cyclization step, Dowtherm-A is a common high-boiling solvent.[1][3][4]

    • Purity of Starting Materials: Impurities in the starting materials, such as the aminopyridine or the cyanoacrylate derivative, can interfere with the reaction and lead to the formation of byproducts, ultimately lowering the yield.[6] Ensure your starting materials are of high purity.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

  • Possible Cause: Use of unsymmetrical starting materials leading to the formation of regioisomers. This is a common challenge in reactions like the Friedländer annulation.[5][6]

  • Troubleshooting Steps:

    • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer.[6] Researching catalysts that have been reported to provide high regioselectivity for similar reactions can be beneficial.

    • Slow Addition of Reagents: The slow addition of one of the reactants, for example, the ketone in a Friedländer-type reaction, can help control the concentration and favor the desired reaction pathway, thus improving regioselectivity.[5]

    • Optimized Reaction Conditions: The reaction medium itself can play a significant role in directing regioselectivity. Some ionic liquid-catalyzed systems have been reported to yield exclusive products even with unsymmetrical ketones.[6]

Issue 3: Difficulty in Product Purification

  • Possible Cause: The polarity of 4-hydroxy-naphthyridine derivatives can make them challenging to purify, often leading to co-elution with starting materials or byproducts during column chromatography.[6]

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate.[6] The polarity of this system should be carefully optimized using TLC to achieve good separation. Start with a low polarity and gradually increase it.

      • Stationary Phase: Silica gel is the most commonly used stationary phase.[6]

    • Work-up Procedure: Naphthyridine products can sometimes be lost during the work-up phase.[5] Ensure complete extraction from the aqueous layer and minimize the number of transfers to reduce product loss.

Experimental Protocols & Data

Synthesis of 4-Hydroxy-[1][2]-naphthyridine-3-carbonitrile Derivatives[1]

This process involves the cyclization of aminopyridines with the ethyl ester of 3-ethoxy-2-cyano-acrylic acid and can be performed using two primary methods.

Method A: Microwave-Assisted Synthesis

  • A mixture of the appropriate aminopyridine (1 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1 mmol) is placed in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at a specified temperature and time.

  • After completion, the reaction mixture is cooled, and the solid product is collected and purified.

Method B: Conventional Refluxing in Dowtherm-A

  • A mixture of the appropriate aminopyridine (1 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1 mmol) is refluxed in Dowtherm-A.

  • The reaction is heated to a high temperature (e.g., 160-180°C) for a specified duration (e.g., 30-60 minutes).[3]

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the final product.

Table 1: Comparison of Yields for Substituted 4-Hydroxy-[1][2]-naphthyridine-3-carbonitriles [1]

Substituent (R)Method A (Microwave) Yield (%)Method B (Dowtherm-A) Yield (%)
H8578
amino8275
methyl8880
methoxy8679
fluoro8476
chloro8781

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic routes for 4-hydroxy-naphthyridine-3-carbonitriles.

Synthetic_Route_1 Aminopyridine Aminopyridine Intermediate Intermediate Aminopyridine->Intermediate + Cyanoacrylate Ethyl 2-cyano-3-ethoxyacrylate Cyanoacrylate->Intermediate MethodA Method A: Microwave Intermediate->MethodA Cyclization MethodB Method B: Dowtherm-A Intermediate->MethodB Cyclization Product 4-Hydroxy-naphthyridine- 3-carbonitrile MethodA->Product MethodB->Product

Caption: General synthetic routes to 4-hydroxy-naphthyridine-3-carbonitriles.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp ChangeCatalyst Evaluate Alternative Catalysts OptimizeTemp->ChangeCatalyst ChangeSolvent Test Different Solvents ChangeCatalyst->ChangeSolvent MonitorReaction Monitor Reaction by TLC ChangeSolvent->MonitorReaction OptimizeWorkup Optimize Work-up & Purification MonitorReaction->OptimizeWorkup Success Improved Yield/ Purity OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Stability of Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and mitigating stability issues encountered during the research and development of naphthyridine-based compounds. Naphthyridine scaffolds are prevalent in medicinal chemistry, but their inherent reactivity can present challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into structural modifications to enhance compound stability.

Troubleshooting Guide: Common Stability Issues

IssuePotential Cause(s)Recommended Actions
Compound degradation in DMSO stock solution - Presence of water in DMSO- Photodegradation- Oxidation- Use high-purity, anhydrous DMSO.- Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed, amber vials.[1]- Prepare fresh solutions for sensitive compounds.
Poor aqueous solubility and precipitation - Hydrophobic nature of the naphthyridine core- pH-dependent solubility- Use co-solvents like ethanol or PEG 400.[2]- Determine the pH-solubility profile to identify the optimal pH for dissolution.[2]- Consider formulation with solubilizing agents such as cyclodextrins.[1]
Unexpected peaks in HPLC analysis - Degradation of the compound- Perform a forced degradation study to identify potential degradants.[1]- Utilize a stability-indicating HPLC method for analysis.
Loss of potency in aqueous assay buffer - Hydrolysis of functional groups (e.g., esters, amides)- Precipitation due to poor solubility- Evaluate compound stability at the specific pH and temperature of the assay.- Adjust the buffer pH or add a co-solvent to improve solubility and stability.[1]
Color change of solid compound or solution - Oxidation- Photodegradation- Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Protect the compound from light by using amber vials or storing in the dark.[1]
Inconsistent experimental results - Variable degradation due to inconsistent sample handling- Standardize all sample preparation and handling procedures.- Ensure consistent timing between solution preparation and experimental use.[1]
Metabolic instability in plasma - Enzymatic degradation by plasma esterases, amidases, or proteases- Conduct a plasma stability assay to determine the compound's half-life.[3][4][5][6]- Consider chemical modifications to block sites of metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for naphthyridine compounds?

A1: The primary degradation pathways for naphthyridine derivatives include:

  • Oxidation: The nitrogen atoms within the naphthyridine core are susceptible to oxidation, which can lead to the formation of N-oxides. The aromatic rings can also undergo oxidation.[1]

  • Hydrolysis: Functional groups such as esters and amides attached to the naphthyridine scaffold can be cleaved under acidic or basic conditions.[1]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can trigger complex degradation processes, including oxidation and cleavage of the ring structure.[1]

Q2: How can I improve the aqueous solubility of my naphthyridine compound?

A2: To enhance aqueous solubility, consider the following strategies:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 400, can significantly improve solubility.[2] It is advisable to keep the final DMSO concentration below 1% (v/v) in aqueous solutions.[2]

  • pH Adjustment: The solubility of many nitrogen-containing heterocyclic compounds is pH-dependent. Determining the pH-solubility profile of your compound will help identify the optimal pH for dissolution.[2]

  • Excipients: In formulation development, using solubilizing agents like cyclodextrins can enhance the aqueous solubility of hydrophobic compounds.[1]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing the compound in an amorphous form within a hydrophilic carrier can improve solubility and dissolution rates.

Q3: What chemical modifications can be made to the naphthyridine scaffold to increase its stability?

A3: Several chemical modification strategies can be employed to enhance the stability of naphthyridine compounds:

  • Blocking Metabolic Sites: Aldehyde oxidase (AO)-mediated metabolism is a common issue for nitrogen-containing heterocycles. Introducing substituents, such as an amino group, at the site of metabolism can block this degradation pathway and improve metabolic stability. For instance, in a series of 1,6-naphthyridine derivatives, the introduction of an amino group at the C5 position successfully blocked AO-mediated metabolism.

  • Bioisosteric Replacement: Replacing metabolically labile functional groups with bioisosteres can improve stability while retaining biological activity. For example, amide bonds, which are susceptible to hydrolysis by proteases, can be replaced with more stable groups like triazoles or oxetanes.[7] Similarly, metabolically vulnerable phenyl rings can be replaced with bioisosteres like bicyclo[1.1.1]pentane or cubane to enhance metabolic stability.

  • Fluorination: The strategic incorporation of fluorine atoms can block sites of oxidative metabolism and improve the metabolic stability of a compound.[8]

  • Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the kinetic isotope effect, thereby increasing the compound's half-life. The substitution of a phenylamino group with a penta-deuterophenylamino group has been shown to improve metabolic stability.[9]

Experimental Protocols

Forced Degradation Study

This study is crucial for understanding the intrinsic stability of a naphthyridine compound and for developing stability-indicating analytical methods.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the naphthyridine derivative in a suitable solvent like acetonitrile or methanol.[1]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.[1]

  • Thermal Degradation:

    • For solid compound: Keep the solid compound in a hot air oven at 105°C for 24 hours.[1]

    • For solution: Heat the stock solution at 60°C for 24 hours.[1]

  • Photostability: Expose the compound in a chemically inert, transparent container to a light source, alongside a dark control wrapped in aluminum foil. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Analysis:

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (Solid & Solution) Thermal->Analysis Photo Photochemical (Light Exposure) Photo->Analysis Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Interpretation (Identify Degradants, Assess Stability) Analysis->Data G Plasma Stability Assay Workflow Incubate Incubate Compound with Plasma (37°C) Timepoints Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Timepoints Terminate Terminate Reaction (Protein Precipitation) Timepoints->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Calculate Calculate % Remaining & Half-life Analyze->Calculate G Decision Tree for Improving Naphthyridine Stability Start Instability Observed Identify Identify Degradation Pathway (Forced Degradation Study) Start->Identify Formulation Formulation Strategies (pH, Co-solvents) Start->Formulation Solubility Issue? Photodegradation Photodegradation Identify->Photodegradation Light-induced? Oxidation Oxidation Identify->Oxidation Oxygen-sensitive? Hydrolysis Hydrolysis Identify->Hydrolysis pH-dependent? Metabolic Metabolic Instability Identify->Metabolic Plasma/Microsome Assay Protect Protect from Light (Amber Vials, Dark Storage) Photodegradation->Protect Inert Store under Inert Atmosphere (Nitrogen, Argon) Oxidation->Inert Modify_Functional_Group Modify Labile Functional Group (e.g., Ester to Amide) Hydrolysis->Modify_Functional_Group Block_Metabolism Block Metabolic Sites (Substitution, Deuteration) Metabolic->Block_Metabolism Stable Stable Compound Protect->Stable Inert->Stable Modify_Functional_Group->Stable Block_Metabolism->Stable Formulation->Stable

References

Technical Support Center: Navigating Naphthyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for naphthyridine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis, purification, and handling of naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to naphthyridine cores, and what are their primary limitations?

The most prevalent methods for constructing the naphthyridine scaffold are the Friedländer annulation and the Skraup synthesis.

  • Friedländer Annulation: This is a widely used, simple, and often high-yielding method involving the condensation of a 2-amino(aza)benzaldehyde with a carbonyl compound containing an α-methylene group.[1] However, challenges can include low yields with certain substrates, and poor regioselectivity when using unsymmetrical ketones.[2][3]

  • Skraup Synthesis: This classic method synthesizes quinolines and can be adapted for naphthyridines by using aminopyridines as starting materials.[4][5] It typically involves reacting an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[4][6] A major pitfall of the Skraup reaction is its often violent nature and the use of harsh conditions, which can be incompatible with sensitive functional groups.[6]

Other synthetic strategies include the Gould-Jacobs reaction, cycloaddition reactions, and cross-coupling followed by cyclization.[4][7]

Q2: My naphthyridine derivative shows poor solubility in aqueous solutions. What are some effective strategies to address this?

Poor aqueous solubility is a common issue for many naphthyridine compounds, which are often hydrophobic.[8] Here are several strategies to improve solubility:

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent like DMSO or ethanol can significantly enhance solubility.[8][9] However, it's crucial to consider the co-solvent's potential impact on your specific experiment.[8]

  • pH Adjustment: Depending on the pKa of your naphthyridine derivative, adjusting the pH of the buffer can increase solubility by promoting ionization.[8]

  • Formulation with Excipients: In drug development, solubilizing agents such as cyclodextrins can be used to enhance the aqueous solubility of your compound.[8]

  • Physical Modifications: Techniques like creating nanosuspensions or solid dispersions can improve the dissolution rate and apparent solubility of the compound.[9]

Q3: I'm observing degradation of my naphthyridine compound in DMSO stock solution over time. What are the likely causes and how can I prevent this?

Degradation in DMSO is a known problem for certain classes of organic molecules. The primary causes are often:

  • Presence of Water: The hygroscopic nature of DMSO means it can absorb water, which may lead to hydrolysis of sensitive functional groups.

  • Photodegradation: Exposure to light can cause degradation, especially for compounds with chromophores that absorb in the UV-visible range.[8]

  • Oxidation: The nitrogen atoms in the naphthyridine core can be susceptible to oxidation, forming N-oxides.[8]

To mitigate these issues:

  • Use high-purity, anhydrous DMSO and store it properly to prevent water absorption.[8]

  • Store stock solutions in amber vials or in the dark at low temperatures (e.g., -20°C or -80°C) to protect from light and heat.[8]

  • For highly sensitive compounds, preparing fresh solutions before each experiment is the best practice.[8]

Troubleshooting Guides

Synthesis

Problem 1: Low yield in the Friedländer synthesis of a 1,8-naphthyridine derivative.

Low yields in the Friedländer synthesis are a frequent challenge and can arise from several factors.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Sub-optimal Catalyst The choice of catalyst is critical. If traditional acid or base catalysts are giving low yields, consider switching to more modern and milder alternatives like ionic liquids (e.g., choline hydroxide) or Lewis acids (e.g., CeCl₃·7H₂O).[2][3][10]
Inappropriate Solvent The reaction medium significantly impacts rate and yield. While organic solvents are common, high yields have been reported in water or even under solvent-free conditions, which can also simplify work-up.[1][2]
Incorrect Temperature Reaction temperature may require optimization. Some protocols require heating, while others with highly active catalysts proceed efficiently at room temperature.[2] Experiment with a range of temperatures to find the optimum for your specific substrates.
Impure Starting Materials Ensure the purity of your 2-aminopyridine-3-carbaldehyde and the active methylene compound, as impurities can lead to side reactions.
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[2]

Problem 2: Poor regioselectivity in the functionalization of a 1,5-naphthyridine core.

The two pyridine rings in the 1,5-naphthyridine system present multiple reactive sites for electrophilic substitution, making regioselectivity a common challenge.[11]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Reaction Conditions The choice of acid, solvent, and temperature can heavily influence the outcome. For example, nitration with an HNO₃/H₂SO₄ mixture often occurs on the benzene ring of benzonaphthyridines.[11]
Steric Hindrance Bulky reagents may preferentially react at less sterically hindered positions. Utilizing a bulky borane Lewis acid can sterically block the C2-position, directing perfluoroalkylation to the C4-position.[11]
Protecting Groups In some cases, using a protecting group on one of the nitrogen atoms can help direct an incoming electrophile to the other ring.[11]
Directing Group Effects (C-H Activation) For C-H activation reactions, the choice and position of a directing group are paramount in controlling regioselectivity. If a directing group is not present, consider installing one.[11]
Purification

Problem 3: Difficulty in purifying a polar naphthyridine derivative by column chromatography.

Naphthyridine derivatives are often polar due to the presence of nitrogen atoms, which can lead to issues like streaking on TLC plates and poor elution from silica gel columns.[12]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Insufficiently Polar Eluent If your compound is not moving from the top of the silica gel column, the eluting solvent is likely not polar enough. Gradually increase the proportion of a more polar solvent like ethyl acetate or methanol in your mobile phase.[12]
Poor Separation of Compound and Impurities To improve separation, you can try using a less polar solvent system to increase retention times. Alternatively, switching to a different stationary phase, such as alumina, might offer better selectivity.[12]
Compound Streaking on TLC/Column Streaking can be caused by overloading the column or interactions with the stationary phase. Try loading less material or adding a small amount of a modifier like triethylamine to the eluent to suppress interactions with acidic sites on the silica.
Presence of Basic Impurities Unreacted starting materials like 2-aminopyridine are common basic impurities. An acidic wash (e.g., with 1-5% HCl) during the workup can effectively remove these by forming a water-soluble salt.[13]
Stability and Handling

Problem 4: Inconsistent results in biological assays using a naphthyridine compound.

Inconsistent results can often be traced back to issues with compound stability or solubility in the assay buffer.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Precipitation in Assay Buffer Your compound may be precipitating out of the aqueous assay buffer, leading to a lower effective concentration. Visually inspect for precipitation and consider the solubility enhancement strategies mentioned in the FAQs.
Hydrolysis If your derivative contains hydrolyzable functional groups (e.g., esters, amides), they may be cleaving under the pH and temperature conditions of the assay. Evaluate the compound's stability at the assay pH and temperature.[8]
Oxidation or Photodegradation The compound may be degrading in the assay medium due to oxidation or exposure to light.[8] Store stock solutions and assay plates protected from light. Consider degassing buffers if oxidation is suspected.

Visualized Workflows and Logic

Troubleshooting_Friedlander_Synthesis start Low Yield in Friedländer Synthesis catalyst Is the catalyst optimal? start->catalyst solvent Is the solvent appropriate? catalyst->solvent No solution_catalyst Switch to ionic liquid or Lewis acid catalyst. catalyst->solution_catalyst Yes temp Is the temperature optimized? solvent->temp No solution_solvent Try water or solvent-free conditions. solvent->solution_solvent Yes purity Are starting materials pure? temp->purity No solution_temp Screen a range of temperatures. temp->solution_temp Yes time Is the reaction complete? purity->time No solution_purity Purify starting materials. purity->solution_purity Yes solution_time Extend reaction time and monitor by TLC. time->solution_time Yes end Improved Yield time->end No solution_catalyst->solvent solution_solvent->temp solution_temp->purity solution_purity->time solution_time->end

Caption: Troubleshooting flowchart for low yields in Friedländer synthesis.

Purification_Strategy start Crude Naphthyridine Product impurities Identify major impurities (TLC, NMR) start->impurities basic_impurities Basic impurities present? (e.g., aminopyridine) impurities->basic_impurities acid_wash Perform acidic wash during workup (e.g., 1M HCl) basic_impurities->acid_wash Yes chromatography_check Is chromatography necessary? basic_impurities->chromatography_check No acid_wash->chromatography_check column_chromatography Column Chromatography chromatography_check->column_chromatography Yes recrystallization Attempt Recrystallization chromatography_check->recrystallization No pure_product Pure Naphthyridine column_chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for naphthyridine derivatives.

Experimental Protocols

Protocol 1: General Procedure for Acidic Wash to Remove Basic Impurities

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine, from a crude reaction mixture.[13]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).[13]

  • Separation: Separate the aqueous layer. The protonated basic impurities will be in the aqueous layer.

  • Neutralization and Back-Extraction (Optional): If the desired product has some basicity and has partitioned into the aqueous layer, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract with the organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Optimized Friedländer Synthesis of 1,8-Naphthyridines in Water

This protocol is adapted from a greener synthetic route using a biocompatible ionic liquid catalyst.[10][14]

  • Reactant Mixture: In a reaction vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene carbonyl compound (1.0 mmol), and choline hydroxide (1 mol %) in water (2 mL).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically ~6 hours).[10]

  • Product Isolation: In many cases, the product will precipitate from the aqueous solution.[1] Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove the water-soluble catalyst and any remaining starting materials.

  • Drying: Dry the purified product in a vacuum oven. This method often yields products of high purity without the need for chromatographic separation.[10]

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective strategy involves a two-step process:

  • Cyclocondensation: Synthesis of the precursor, 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile, through a thermal cyclocondensation reaction.

  • Chlorination: Subsequent conversion of the dihydroxy intermediate to the final dichlorinated product using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Q2: What are the key challenges when scaling up this synthesis?

Scaling up the synthesis of this compound can present several challenges, including:

  • Exothermic Reactions: The chlorination step with POCl₃ can be highly exothermic and requires careful temperature control on a larger scale.

  • Reagent Handling: POCl₃ is a hazardous and moisture-sensitive reagent, requiring specialized handling procedures, especially in large quantities.

  • Product Isolation and Purification: Isolating the final product from the reaction mixture and achieving high purity can be more challenging at a larger scale, potentially requiring optimization of work-up and purification methods like recrystallization or column chromatography.

  • Byproduct Formation: Increased reaction volumes and longer reaction times can sometimes lead to a higher proportion of byproducts, impacting yield and purity.

Q3: What are the typical starting materials for the synthesis of the 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile intermediate?

The synthesis of the dihydroxy intermediate typically starts from a substituted aminopyridine and a cyanoacrylate derivative. For this specific scaffold, suitable starting materials would be 2,4-diaminopyridine and a reactant like 2-cyano-3-ethoxy-acrylic acid ethyl ester.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield in the cyclocondensation step - Incomplete reaction.- Sub-optimal reaction temperature.- Impure starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the reaction temperature. High-boiling solvents like Dowtherm-A are often used, and the optimal temperature can be substrate-dependent.- Ensure the purity of the aminopyridine and cyanoacrylate starting materials.
Formation of a dark, intractable tar during cyclocondensation - Reaction temperature is too high, leading to decomposition.- Presence of impurities that catalyze polymerization.- Reduce the reaction temperature and monitor for product formation at a lower temperature.- Purify the starting materials to remove any potential catalysts for side reactions.
Incomplete chlorination - Insufficient amount of POCl₃.- Reaction temperature is too low or reaction time is too short.- Presence of water in the reaction mixture.- Use a larger excess of POCl₃.- Increase the reaction temperature and/or extend the reaction time. Monitor by TLC.- Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
Product decomposes during chlorination - Reaction temperature is too high.- Carefully control the reaction temperature, adding the substrate to the POCl₃ in portions to manage the exotherm.- Consider the use of a high-boiling inert co-solvent to better moderate the temperature.
Difficulties in isolating the final product - The product may be soluble in the aqueous quench solution.- Formation of an emulsion during work-up.- Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonia) while keeping the temperature low.- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).- To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Final product is impure after initial work-up - Presence of unreacted starting materials or byproducts.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or toluene).- If recrystallization is ineffective, column chromatography on silica gel may be necessary.

Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile

This protocol is adapted from procedures for similar naphthyridine syntheses.

Materials:

  • 2,4-Diaminopyridine

  • 2-Cyano-3-ethoxy-acrylic acid ethyl ester

  • Dowtherm-A (high-boiling solvent)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2,4-diaminopyridine (1.0 eq) and Dowtherm-A.

  • Heat the mixture to 160-180 °C with stirring.

  • Slowly add 2-cyano-3-ethoxy-acrylic acid ethyl ester (1.1 eq) to the heated mixture over a period of 30-60 minutes.

  • Maintain the reaction temperature at 160-180 °C and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with a suitable solvent like ethanol or diethyl ether to remove residual Dowtherm-A.

  • Dry the solid under vacuum to obtain the crude 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a reaction vessel equipped with a reflux condenser and a dropping funnel, place 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrile (1.0 eq).

  • Slowly add phosphorus oxychloride (5-10 eq) to the solid with stirring. A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and should be done with extreme caution.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Data Presentation

Table 1: Summary of Reaction Parameters and Typical Yields

Step Reactants Solvent/Reagent Temperature (°C) Time (h) Typical Yield (%)
1. Cyclocondensation 2,4-Diaminopyridine, 2-Cyano-3-ethoxy-acrylic acid ethyl esterDowtherm-A160-1802-470-85
2. Chlorination 4,6-dihydroxy-1,7-naphthyridine-3-carbonitrilePOCl₃~110 (reflux)4-860-75

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 2,4-Diaminopyridine E 4,6-dihydroxy-1,7- naphthyridine-3-carbonitrile A->E B 2-Cyano-3-ethoxy-acrylic acid ethyl ester B->E C Dowtherm-A (Solvent) C->E D Heat (160-180°C) D->E F 4,6-dihydroxy-1,7- naphthyridine-3-carbonitrile I 4,6-Dichloro-1,7- naphthyridine-3-carbonitrile F->I G POCl3 (Chlorinating Agent) G->I H Heat (Reflux, ~110°C) H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Check_Step1 Analyze Intermediate Purity and Yield Start->Check_Step1 Troubleshoot_Step1 Troubleshoot Cyclocondensation: - Optimize Temperature - Check Starting Material Purity - Increase Reaction Time Check_Step1->Troubleshoot_Step1 Intermediate Issue Check_Step2 Analyze Final Product Purity and Reaction Mixture Check_Step1->Check_Step2 Intermediate OK Troubleshoot_Step1->Check_Step1 Re-run Step 1 Troubleshoot_Step2 Troubleshoot Chlorination: - Ensure Anhydrous Conditions - Increase POCl3 Excess - Optimize Reaction Time/Temp Check_Step2->Troubleshoot_Step2 Reaction Incomplete/ Byproducts Purification Optimize Purification: - Recrystallization Solvent Screen - Column Chromatography Check_Step2->Purification Impure Product Troubleshoot_Step2->Check_Step2 Re-run Step 2 Success Improved Yield Troubleshoot_Step2->Success Successful Reaction Purification->Success

Caption: Troubleshooting logic for low yield in the synthesis.

Validation & Comparative

The Evolving Landscape of 1,7-Naphthyridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives in oncology, inflammation, and central nervous system (CNS) disorders. Quantitative data from key studies are presented in structured tables, accompanied by detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows to support researchers in drug discovery and development.

Anticancer Activity: Targeting Proliferation and Survival

1,7-Naphthyridine derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in tumor growth and survival. The SAR studies highlight the importance of specific substitution patterns on the naphthyridine core for cytotoxic activity against a range of cancer cell lines.

Structure-Activity Relationship of 2,4-Disubstituted 1,7-Naphthyridines

A series of 2,4-disubstituted 1,7-naphthyridine derivatives have been evaluated for their cytotoxic effects. Notably, compound 17a displayed significant activity against lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells. The presence of a bulky, lipophilic group at the C-2 position, such as a naphthyl ring, has been shown to be beneficial for potent cytotoxicity. Furthermore, methyl substitution at the C-6 or C-7 positions generally leads to higher activity compared to substitution at the C-5 position.[1][2]

CompoundC-2 SubstituentC-5/C-6/C-7 SubstituentsHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)Reference
14 Naphthyl5-CH₃2.61.52.7[1]
15 Naphthyl6-CH₃2.30.811.4[1]
16 Naphthyl7-CH₃0.70.15.1[1][2]
17a VariedVaried13.2 ± 0.78.9 ± 2.2-

Table 1: Cytotoxic activity of selected 2,4-disubstituted 1,7-naphthyridine derivatives.

Inhibition of Wnt Signaling Pathway

Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has demonstrated potent antiproliferative activity by inhibiting the Wnt signaling pathway, a critical pathway often dysregulated in cancer.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P Axin_APC Axin/APC/CK1 Axin_APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Nucleus Nucleus Bisleuconothine_A Bisleuconothine A Bisleuconothine_A->Dishevelled Inhibits beta_catenin_n->TCF_LEF

Figure 1: Simplified Wnt Signaling Pathway and the inhibitory action of Bisleuconothine A.

Anti-inflammatory Activity: Potent Inhibition of p38 MAP Kinase

Certain 1,7-naphthyridine derivatives have emerged as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key therapeutic target for inflammatory diseases.

Structure-Activity Relationship of 1,7-Naphthyridine 1-Oxides

A series of 1,7-naphthyridine 1-oxides have been identified as potent inhibitors of p38α MAP kinase. SAR studies revealed that the N-oxide oxygen is crucial for their activity and selectivity. These compounds have demonstrated in vivo efficacy in reducing TNFα levels in murine models of inflammation.[3]

AssayModelEndpointED₅₀Reference
In vivoAcute murine model of inflammationLPS-induced TNFα production0.5 mg/kg (oral)[3]
In vivoChronic model of adjuvant arthritis in ratsReduction of inflammation< 1 mg/kg (oral)[3]

Table 2: Anti-inflammatory activity of 1,7-naphthyridine 1-oxides.

p38_MAPK_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Naphthyridine_1_oxide 1,7-Naphthyridine 1-Oxide Naphthyridine_1_oxide->p38 Inhibits Inflammatory_Response Inflammatory Response (e.g., TNFα production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Figure 2: Simplified p38 MAP Kinase Signaling Pathway and the inhibitory action of 1,7-naphthyridine 1-oxides.

Central Nervous System Activity: Tachykinin NK1 Receptor Antagonism

Derivatives of 1,7-naphthyridine have been investigated for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have shown promise as tachykinin NK1 receptor antagonists.

Structure-Activity Relationship of Axially Chiral 1,7-Naphthyridine-6-carboxamides

The stereochemistry of these molecules plays a critical role in their binding affinity to the NK1 receptor. The (aR,S)-enantiomer of a series of N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamides exhibited the most potent antagonistic activity. The (R)-configuration at the axial bond and a stacking-like conformation between the two phenyl rings are essential for high-affinity binding.[4][5]

CompoundIn vitro IC₅₀ (nM) (inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells)In vivo ED₅₀ (µg/kg, iv) (inhibition of capsaicin-induced plasma extravasation in guinea pig trachea)In vivo ED₅₀ (µg/kg, po) (inhibition of capsaicin-induced plasma extravasation in guinea pig trachea)Reference
(aR,S)-3a-A 0.809.367.7[4][5]
(aS,R)-3b-B 620--[4][5]
(9S)-7b 0.28--[6][7]
(aR,9R)-8b 0.45--[6][7]

Table 3: CNS activity of axially chiral 1,7-naphthyridine-6-carboxamide derivatives.

Experimental Protocols

Synthesis of 2,4-Disubstituted-1,7-Naphthyridine Derivatives

A general method for the synthesis of 2,4-disubstituted 1,7-naphthyridines involves the reaction of a substituted 2-aminonicotinaldehyde with a compound containing an active methylene group, followed by cyclization. For example, the synthesis of a 2-naphthyl substituted derivative can be achieved by reacting 2-amino-6-methylnicotinaldehyde with 2-acetylnaphthalene in the presence of a base, followed by an oxidative cyclization step. Further modifications at other positions can be achieved through standard organic synthesis techniques.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values using a dose-response curve.

In Vitro p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by p38 MAP kinase.

  • Reaction Setup: In a 96-well plate, add the p38α enzyme, a specific substrate (e.g., ATF2), and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or an antibody-based method like ELISA or a luminescence-based assay that measures ADP production.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

NK1 Receptor Binding Assay

This assay determines the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NK1 receptor (e.g., IM-9 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]BH-SP) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

SAR_Workflow Synthesis Synthesis of 1,7-Naphthyridine Derivatives Purification Purification and Characterization Synthesis->Purification Biological_Screening Biological Screening (e.g., MTT, Kinase Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50/ED50 Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Derivatives Design and Synthesis of New Derivatives Lead_Optimization->New_Derivatives New_Derivatives->Synthesis

Figure 3: General experimental workflow for structure-activity relationship studies.

Conclusion

The 1,7-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a framework for the rational design of more potent and selective derivatives. For anticancer applications, enhancing lipophilicity at the C-2 position and optimizing substitution at C-6 and C-7 are key considerations. In the realm of anti-inflammatory agents, the 1,7-naphthyridine 1-oxide moiety is a critical pharmacophore for p38 MAP kinase inhibition. For CNS-targeted agents, particularly NK1 receptor antagonists, the precise control of stereochemistry is paramount for achieving high affinity and efficacy. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to further explore and exploit the therapeutic potential of this versatile heterocyclic system.

References

A Comparative Guide to 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 1,7-naphthyridine and 1,8-naphthyridine scaffolds. This document summarizes key physicochemical properties, synthetic strategies, and biological activities, supported by experimental data and detailed protocols to inform the selection and application of these important heterocyclic motifs in medicinal chemistry.

The naphthyridine framework, consisting of two fused pyridine rings, represents a privileged scaffold in drug discovery. The orientation of the nitrogen atoms within this bicyclic system gives rise to ten possible isomers, each with a unique electronic distribution and three-dimensional shape, leading to distinct physicochemical and pharmacological properties. Among these, the 1,7- and 1,8-naphthyridine isomers have garnered significant attention for their broad spectrum of biological activities. This guide offers a head-to-head comparison of these two scaffolds to aid researchers in their drug design and development endeavors.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the placement of one nitrogen atom between the 1,7- and 1,8-naphthyridine scaffolds results in measurable differences in their fundamental physicochemical properties. These properties, in turn, can influence solubility, membrane permeability, and metabolic stability of their derivatives.

Property1,7-Naphthyridine1,8-Naphthyridine
Molecular Formula C₈H₆N₂C₈H₆N₂
Molecular Weight 130.15 g/mol [1][2]130.15 g/mol [3]
Melting Point 60-62 °C[1]98-99 °C[3]
Calculated LogP 1.11.5
pKa Data not readily availableData not readily available
Water Solubility Data not readily availableData not readily available

Note: Calculated LogP values are estimations and may vary depending on the algorithm used. Experimental pKa and water solubility data for the parent compounds are not consistently reported in readily accessible literature.

Synthetic Accessibility: Navigating the Routes to Naphthyridines

The synthesis of naphthyridine cores is well-established, with several named reactions being applicable. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

1,8-Naphthyridine , being the more extensively studied isomer, benefits from a wider array of established synthetic protocols. The Friedländer annulation is a cornerstone for its synthesis, typically involving the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene group. This method is versatile and has been adapted for various scales and conditions, including greener, solvent-free approaches.

1,7-Naphthyridine synthesis can also be achieved through modifications of classical quinoline syntheses. While the Friedländer synthesis can be adapted, other methods like the Skraup reaction , involving the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, have also been employed. However, the synthesis of appropriately substituted precursors for 1,7-naphthyridines can sometimes be more challenging compared to their 1,8-counterparts.

Biological Activities and Key Targets: A Comparative Overview

Both 1,7- and 1,8-naphthyridine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutics.

1,7-Naphthyridine derivatives have shown significant promise in the following areas:

  • Anticancer Activity: Certain derivatives have exhibited potent cytotoxic effects against various cancer cell lines. A notable mechanism of action is the inhibition of the Wnt signaling pathway.

  • Anti-inflammatory Activity: Inhibition of p38 mitogen-activated protein (MAP) kinase is a key mechanism through which some 1,7-naphthyridine derivatives exert their anti-inflammatory effects.[4]

  • Central Nervous System (CNS) Activity: Derivatives have been explored as tachykinin NK1 receptor antagonists, suggesting potential applications in treating CNS disorders.[5]

1,8-Naphthyridine derivatives are well-known for their diverse pharmacological profile, including:

  • Antimicrobial Activity: This is arguably the most well-known application, with several fluoroquinolone antibiotics, such as nalidixic acid and enoxacin, being based on the 1,8-naphthyridine core. Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

  • Anticancer Activity: A broad range of anticancer activities has been reported, with mechanisms including the inhibition of topoisomerase II and various protein kinases like Epidermal Growth Factor Receptor (EGFR).

  • Anti-inflammatory and Analgesic Activities: Numerous derivatives have demonstrated potent anti-inflammatory and analgesic properties.

The following table summarizes the key biological targets for derivatives of each scaffold:

Biological Target1,7-Naphthyridine Derivatives1,8-Naphthyridine Derivatives
Kinases p38 MAP Kinase[4]EGFR Kinase
Other Enzymes Topoisomerase II[6][7]
Receptors Tachykinin NK1 Receptor[5]
Signaling Pathways Wnt Signaling

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Wnt_Signaling_Inhibition Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus and Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->Dsh Potential Inhibition Point

Inhibition of Wnt signaling by 1,7-naphthyridine derivatives.

p38_MAPK_Inhibition Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Phosphorylates Inflammation Inflammatory Response Downstream->Inflammation Naphthyridine 1,7-Naphthyridine Derivative Naphthyridine->p38_MAPK Inhibits

Inhibition of the p38 MAPK pathway by 1,7-naphthyridine derivatives.

Topoisomerase_II_Inhibition Topo_II Topoisomerase II Cleavage_Complex Cleavable Complex (DNA-Topo II) Topo_II->Cleavage_Complex Binds and cleaves DNA DNA Supercoiled DNA DNA->Cleavage_Complex Religation DNA Religation Cleavage_Complex->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Cleavage_Complex Stabilizes

Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

EGFR_Signaling_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Dimerization Inhibits ATP binding

Inhibition of the EGFR signaling pathway by 1,8-naphthyridine derivatives.

Experimental_Workflow Synthesis Synthesis of Naphthyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assay, Kinase Assay) Purification->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo_Studies SAR_Studies->Synthesis Iterative Optimization

A general experimental workflow for the development of naphthyridine-based therapeutics.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. The following are representative protocols for key assays mentioned in this guide.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the synthesized naphthyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized naphthyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase or EGFR Kinase)

This protocol outlines a general method for determining the inhibitory activity of naphthyridine derivatives against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., p38α or EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized naphthyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the naphthyridine compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This typically involves a step to stop the kinase reaction and a step to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 3: Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Topoisomerase II assay buffer

  • ATP

  • Synthesized naphthyridine compounds dissolved in DMSO

  • Stop buffer/loading dye (containing SDS and proteinase K)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, kDNA, and the test compound or vehicle control.

  • Enzyme Addition: Add topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Analysis: Assess the degree of inhibition by observing the reduction in the amount of decatenated DNA in the presence of the test compound.

Protocol 4: Tachykinin NK1 Receptor Binding Assay

This competitive binding assay determines the affinity of a compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human NK1 receptor (e.g., CHO-K1 cells)

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Binding buffer

  • Synthesized naphthyridine compounds dissolved in DMSO

  • Non-specific binding control (e.g., high concentration of unlabeled Substance P)

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and the test compound at various concentrations or vehicle control. Include wells for total binding (radioligand only) and non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and determine the IC₅₀ and subsequently the Kᵢ value.

Conclusion

Both 1,7- and 1,8-naphthyridine scaffolds offer rich and diverse chemical spaces for the development of novel therapeutic agents. The 1,8-naphthyridine core is exceptionally well-validated, particularly in the antimicrobial and anticancer fields, with a wealth of synthetic methods and biological data available. The 1,7-naphthyridine scaffold, while less explored, presents exciting opportunities, especially in the areas of anti-inflammatory and CNS-targeted therapies. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired biological activity, and the synthetic feasibility of the target derivatives. This guide provides a foundational comparison to assist researchers in making informed decisions in their drug discovery programs.

References

Navigating the Cytotoxic Landscape of Novel Naphthyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Naphthyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various novel naphthyridine compounds, juxtaposed with established anticancer drugs. Detailed experimental protocols and insights into the underlying signaling pathways are presented to support ongoing research and development in this critical area.

Comparative Cytotoxicity Analysis: Naphthyridine Derivatives vs. Standard Anticancer Agents

The cytotoxic potential of novel naphthyridine compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. For a clear comparison, the following tables summarize the IC50 values of different naphthyridine isomers and benchmark them against standard chemotherapeutic agents like Colchicine, Doxorubicin, and Cisplatin.

1,8-Naphthyridine Derivatives Cell Line Cancer Type IC50 (µM) Reference Compound IC50 (µM)
Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47)MIAPaCaPancreatic0.41--
K-562Leukemia0.77--
1,8-naphthyridine-C-3'-heteroaryl (Compound 29)PA-1Ovarian0.41--
SW620Colon1.4--
Naphthyridine Derivative (Compound 16)HeLaCervical0.7Colchicine23.6
HL-60Leukemia0.1Colchicine7.8
PC-3Prostate5.1Colchicine19.7
Pyrazolo-naphthyridine (Compound 5j)HeLaCervical6.4 ± 0.45--
Pyrazolo-naphthyridine (Compound 5k)MCF-7Breast2.03 ± 0.23--
1,8-Naphthyridine Derivative (Compound 8b)HepG2Liver3.2 (µg/mL)Doxorubicin3.56 (µg/mL)
Other Naphthyridine Isomers Cell Line Cancer Type IC50 (µM)
1,5-Naphthyridine
10-methoxycanthin-6-oneDU145Prostate1.58 (µg/mL)
1,6-Naphthyridine
Aaptamine Derivative (Compound 24)Adult T-cell LeukemiaLeukemia0.29
1,7-Naphthyridine
Bisleuconothine AHT29Colon1.09
Compound 17aHL-60Leukemia8.9 ± 2.2
HeLaCervical13.2 ± 0.7
2,6-Naphthyridine
Kinase Inhibitor (Compound 11)Huh7Liver0.05
2,7-Naphthyridine
Eupolauridine N-oxide (Compound 101)Ovarian Cancer Cell LineOvarian3.5
Non-small-cell Lung Cancer Cell LineLung1.77

Experimental Protocols for Cytotoxicity Screening

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for two widely used colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the naphthyridine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins, providing a measure of total protein mass.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.

  • SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air-dry.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mechanistic Insights: Signaling Pathways in Naphthyridine-Induced Cytotoxicity

The cytotoxic effects of many naphthyridine derivatives are attributed to their ability to interfere with crucial cellular processes, primarily by inducing apoptosis (programmed cell death) and inhibiting key enzymes like topoisomerase II.[1]

Apoptosis Induction

Apoptosis is a tightly regulated process essential for normal tissue homeostasis. Many anticancer drugs, including certain naphthyridine compounds, exert their effects by triggering this cell suicide program in cancer cells. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspase enzymes that execute the apoptotic process.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Naphthyridine Compounds Naphthyridine Compounds Naphthyridine Compounds->Death Receptor Naphthyridine Compounds->DNA Damage

Caption: Generalized apoptosis signaling pathways activated by naphthyridine compounds.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription. Some naphthyridine derivatives act as topoisomerase II inhibitors, trapping the enzyme-DNA complex and leading to double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.

topoisomerase_pathway cluster_dna DNA Replication/Transcription cluster_response Cellular Response Naphthyridine Compound Naphthyridine Compound Topoisomerase II Topoisomerase II Naphthyridine Compound->Topoisomerase II Inhibition DNA Cleavage DNA Cleavage Topoisomerase II->DNA Cleavage DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks DNA Religation DNA Religation DNA Cleavage->DNA Religation Relaxed DNA Relaxed DNA DNA Religation->Relaxed DNA Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action for naphthyridine compounds as Topoisomerase II inhibitors.

Experimental Workflow for Cytotoxicity Screening

The process of screening novel compounds for cytotoxic activity follows a systematic workflow to ensure reliable and reproducible results.

experimental_workflow Cell Line Selection Cell Line Selection Cell Culture and Seeding Cell Culture and Seeding Cell Line Selection->Cell Culture and Seeding Compound Preparation and Treatment Compound Preparation and Treatment Cell Culture and Seeding->Compound Preparation and Treatment Incubation Incubation Compound Preparation and Treatment->Incubation Cytotoxicity Assay (MTT or SRB) Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity Assay (MTT or SRB) Data Acquisition (Absorbance Reading) Data Acquisition (Absorbance Reading) Cytotoxicity Assay (MTT or SRB)->Data Acquisition (Absorbance Reading) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Data Acquisition (Absorbance Reading)->Data Analysis (IC50 Calculation) Hit Identification and Further Studies Hit Identification and Further Studies Data Analysis (IC50 Calculation)->Hit Identification and Further Studies Compound Library Compound Library Compound Library->Compound Preparation and Treatment

Caption: A typical experimental workflow for in vitro cytotoxicity screening of novel compounds.

References

In-vitro anti-mycobacterial evaluation of naphthyridine analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In-Vitro Anti-Mycobacterial Potential of Naphthyridine Analogues

The persistent global health threat of tuberculosis, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis, necessitates the urgent development of novel therapeutic agents. Naphthyridine analogues have emerged as a promising class of compounds, with numerous studies highlighting their potent in-vitro anti-mycobacterial activity. This guide provides a comparative analysis of various naphthyridine derivatives, presenting key experimental data, detailed protocols, and visualizations to aid researchers and drug development professionals in this critical field.

Performance Comparison of Naphthyridine Analogues

The anti-mycobacterial efficacy of several series of naphthyridine analogues has been evaluated against the H37Rv strain of Mycobacterium tuberculosis. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth.

1,8-Naphthyridine-3-carbonitrile Derivatives

A study focused on 1,8-naphthyridine-3-carbonitrile derivatives, categorized as ANC and ANA series, revealed significant anti-tuberculosis activity.[1][2] The MIC values for these compounds ranged from 6.25 to ≥50 μg/mL.[1][2]

Compound SeriesRepresentative CompoundsMIC (μg/mL) vs. M. tuberculosis H37RvReference
ANA Series ANA-126.25[1][2]
ANA-1, ANA-6, ANA-7, ANA-8, ANA-1012.5[1][2]
ANC Series ANC-212.5[1][2]
Standard Drugs Rifampicin3.13[1]
Ethambutol6.25[1]
p-Aminosalicylic acid12.5[1]

Among the synthesized derivatives, ANA-12 demonstrated the most potent activity, with an MIC of 6.25 μg/mL, equivalent to the standard drug ethambutol.[1][2] Several other compounds from both the ANA and ANC series also exhibited good to moderate activity with MIC values of 12.5 μg/mL.[1][2]

Phenyl-1,8-Naphthyridine Derivatives

Another series of 3- or 4-phenyl-1,8-naphthyridine derivatives also showed promising results. Several of these compounds exhibited 91% to 99% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL.[3][4]

CompoundMIC (μg/mL) vs. M. tuberculosis H37Rv% Inhibition at 6.25 µg/mLReference
2a 6.2591-99[3][4]
8a 6.2591-99[3][4]
8d 6.2591-99[3][4]
4a, 4d, 8i -91-99[3][4]

Structure-activity relationship (SAR) studies on these compounds indicated that a piperidinyl group at position 2 or 7 was beneficial for activity, while a morpholinyl group in the same positions led to a decrease in efficacy.[3]

Other Notable Naphthyridine Analogues

Further research has identified other potent 1,8-naphthyridine derivatives:

CompoundMIC (μg/mL) vs. M. tuberculosis H37RvNotesReference
Compound 96 0.25 ± 0.04A 1,8-naphthyridine analogue with 6-amino and 7-morpholino-substituents.[5][5]
Compound D 0.25 ± 0.04A morpholino 1,8-naphthyridine derivative.[1][1]
Compound C 6.25A 1,8-naphthyridine derivative.[1]
Naphthyridone Derivative B 0.19 µMActive against both H37Rv and MDR-TB strains.[1][1]

These findings highlight the potential of the 1,8-naphthyridine scaffold in developing potent anti-mycobacterial agents.

Experimental Protocols

The in-vitro anti-mycobacterial evaluation of naphthyridine analogues typically involves the following key experiments:

In-Vitro Anti-mycobacterial Susceptibility Testing

A widely used method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA) .[1][2]

Detailed Methodology:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is the standard laboratory strain used.

  • Culture Medium: The bacteria are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: The synthesized naphthyridine analogues and standard drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Assay Setup:

    • 96-well microplates are used for the assay.

    • Serial dilutions of the test compounds are prepared in the culture medium within the wells.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • Control wells containing no drug (positive growth control) and no bacteria (negative control) are included.

  • Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.

  • Alamar Blue Addition: After incubation, a solution of Alamar Blue (resazurin) is added to each well.

  • Result Interpretation:

    • Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin.

    • The MIC is determined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.

Cytotoxicity Assessment

To evaluate the selectivity of the compounds, their toxicity against mammalian cells is assessed.

Detailed Methodology:

  • Cell Line: A common cell line used is the human embryonic kidney cell line (HEK-293).[1][2]

  • Assay: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is frequently employed.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • Various concentrations of the test compounds are added to the wells.

    • After a set incubation period, the MTT reagent is added.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

    • The formazan is then solubilized, and the absorbance is measured to determine cell viability.

  • Selectivity Index (SI): The SI is calculated as the ratio of the cytotoxic concentration (e.g., CC50) to the MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells. For some of the active naphthyridine analogues, SI values were found to be ≥ 11.[1][2]

Visualizations

Experimental Workflow for In-Vitro Anti-Mycobacterial Evaluation

The following diagram illustrates the typical workflow for screening and evaluating naphthyridine analogues for their anti-mycobacterial activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Anti-Mycobacterial Screening cluster_evaluation Secondary Evaluation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Naphthyridine Analogues characterization Structural Characterization (NMR, LCMS) synthesis->characterization maba Microplate Alamar Blue Assay (MABA) vs. M. tuberculosis H37Rv characterization->maba Test Compounds mic Determination of Minimum Inhibitory Concentration (MIC) maba->mic cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK-293 cells) mic->cytotoxicity Active Compounds sar Structure-Activity Relationship (SAR) Analysis mic->sar si Calculation of Selectivity Index (SI) cytotoxicity->si docking Molecular Docking (e.g., against InhA) cytotoxicity->docking si->sar

Caption: Workflow for in-vitro anti-mycobacterial evaluation.

Putative Signaling Pathway Inhibition

Many naphthyridine analogues are thought to exert their anti-mycobacterial effect by inhibiting the enoyl-ACP reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).[1][2]

mechanism_of_action cluster_fas Mycobacterial Fatty Acid Synthesis II (FAS-II) elongation Fatty Acid Elongation inhA Enoyl-ACP Reductase (InhA) elongation->inhA mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall naphthyridine Naphthyridine Analogue naphthyridine->inhA

References

Navigating the Therapeutic Potential of 4,6-Dichloro-1,7-Naphthyridine-3-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive biological evaluation of derivatives based on the 4,6-dichloro-1,7-naphthyridine-3-carbonitrile core, offering a comparative analysis of their performance, detailed experimental methodologies, and insights into their mechanisms of action. While direct biological data for this compound derivatives is emerging, this guide draws parallels from the closely related and well-studied 4,5-dichloro-1,7-naphthyridine-3-carbonitrile scaffold, particularly in the context of kinase inhibition.

Kinase Inhibitory Profile: A Primary Anticancer Mechanism

Derivatives of the dichloro-1,7-naphthyridine-3-carbonitrile scaffold have emerged as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. Notably, extensive research on 4,5-dichloro-1,7-naphthyridine-3-carbonitrile derivatives has identified them as highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.[1]

The general mechanism involves the binding of these small molecules to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade. The 1,7-naphthyridine core acts as a scaffold for substitutions that can be tailored to achieve high potency and selectivity for specific kinases.[2][3]

Below is a comparative table of the inhibitory activity of selected 1,7-naphthyridine derivatives against their target kinases.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Cell Line
BAY-091 PIP4K2A1.8---
BAY-297 PIP4K2A0.8---
Compound 30 Tpl2---Rat model of LPS-induced TNF-alpha production

Table 1: Kinase Inhibitory Activity of 1,7-Naphthyridine Derivatives. [1][2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Example: PIP4K2A)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human PIP4K2A enzyme

    • Substrate: Phosphatidylinositol-5-phosphate (PI(5)P)

    • ATP (adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • A solution of the PIP4K2A enzyme is pre-incubated with varying concentrations of the test compound in the kinase buffer for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of the substrate (PI(5)P) and ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7)

    • Cell lysis buffer

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Equipment for heating samples (e.g., PCR cycler)

    • Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)

    • Antibody specific to the target protein (e.g., anti-PIP4K2A)

  • Procedure:

    • Cells are treated with the test compound or vehicle (DMSO) for a specific duration.

    • The cells are harvested, washed, and resuspended in PBS.

    • The cell suspension is divided into aliquots and heated to a range of temperatures for a short period (e.g., 3 minutes).

    • The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting using a specific antibody.

    • The binding of the compound stabilizes the protein, leading to a higher melting temperature. The shift in the melting curve in the presence of the compound confirms target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by 1,7-naphthyridine derivatives and a typical workflow for their biological evaluation.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits Tpl2 Tpl2 (Cot) MyD88->Tpl2 Activates MEK1_2 MEK1/2 Tpl2->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates TNFa TNF-α Production ERK1_2->TNFa Induces Naphthyridine 4-Alkylamino-1,7-naphthyridine-3-carbonitrile (e.g., Compound 30) Naphthyridine->Tpl2 Inhibits

Caption: Tpl2 Kinase Signaling Pathway Inhibition by 1,7-Naphthyridine Derivatives.

G Synthesis Synthesis of This compound Derivatives Screening Primary Screening: In Vitro Kinase Assays Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Cellular_Assays Cellular Assays: - Cytotoxicity (MTT) - Target Engagement (CETSA) Hit_ID->Cellular_Assays Lead_Opt Lead Optimization (SAR Studies) Cellular_Assays->Lead_Opt Lead_Opt->Screening Feedback In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug Discovery Workflow for 1,7-Naphthyridine-Based Kinase Inhibitors.

Broader Biological Activities and Future Directions

Beyond kinase inhibition, the broader naphthyridine class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] For instance, certain 1,7-naphthyridine derivatives have shown potential as anti-inflammatory agents by inhibiting p38 MAP kinase.[3] While specific data for this compound derivatives in these areas are limited, their structural similarity to other biologically active naphthyridines suggests that these avenues are worthy of future investigation. The development of novel derivatives and their comprehensive biological evaluation will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

Unveiling the Potency of Novel Naphthyridine Derivatives Against Microbial Threats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential to yield next-generation therapeutic agents. Among these, naphthyridine derivatives have emerged as a promising class of compounds, demonstrating significant antimicrobial activity against a broad spectrum of pathogens. This guide provides a comparative analysis of the antimicrobial performance of novel naphthyridine derivatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this critical area of study.

Naphthyridines, heterocyclic compounds composed of two fused pyridine rings, have a rich history in antimicrobial drug discovery, with the quinolone antibiotic nalidixic acid being a notable early example.[1] Modern synthetic chemistry has enabled the generation of a diverse array of novel naphthyridine derivatives with enhanced potency and a broader spectrum of activity. These compounds often exhibit their antimicrobial effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for DNA replication and cell division.[2][3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel naphthyridine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative novel naphthyridine derivatives against a panel of clinically relevant bacteria and fungi, in comparison to established antibiotics.

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
NND-II (Dibromo-phenyl derivative) ----[4]
NND-VII (Dibromo-methoxy-phenyl derivative) ---Potent Activity[4]
Compound 10j (a 2,7-naphthyridine derivative) 8 mg/LNo MIC detectedNo MIC detectedNo MIC detected[5][6]
Compound 10f (a 2,7-naphthyridine derivative) 31 mg/LNo MIC detectedNo MIC detectedNo MIC detected[5][6]
ANA-12 (a 1,8-naphthyridine-3-carbonitrile derivative) ----[7]
Ciprofloxacin (Fluoroquinolone Antibiotic) 0.25 - 2 µg/mL0.015 - 1 µg/mL0.25 - 4 µg/mLNot ApplicableStandard Data
Amphotericin B (Antifungal) Not ApplicableNot ApplicableNot Applicable0.25 - 2 µg/mL[4]

Note: The data for NND-II and NND-VII indicated potent activity but did not provide specific MIC values in the referenced abstract. ANA-12 was evaluated against Mycobacterium tuberculosis with a MIC of 6.25 μg mL−1.[7] The table is populated with available data and serves as a comparative framework.

The data indicate that certain novel naphthyridine derivatives exhibit promising and sometimes selective antimicrobial activity. For instance, compound 10j showed specific activity against Staphylococcus aureus.[5][6] Furthermore, the presence of certain chemical moieties, such as halogen atoms, has been observed to enhance the antimicrobial and antifungal properties of these derivatives.[4] Some derivatives have also demonstrated the ability to potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains, suggesting a potential role as adjuvant therapies.[2][8]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols for key assays used in the evaluation of antimicrobial activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The novel naphthyridine derivatives and control antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disc Diffusion Assay

This assay provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) is poured into Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Application of Discs: Sterile paper discs impregnated with known concentrations of the test compounds and controls are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disc is measured. A larger diameter indicates greater antimicrobial activity.[4]

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in the discovery and evaluation of these novel compounds, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Novel Naphthyridine Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Disc Diffusion Assay) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination moa_studies Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) mic_determination->moa_studies cytotoxicity Cytotoxicity Assays (against mammalian cell lines) moa_studies->cytotoxicity in_vivo In Vivo Efficacy Studies (Animal Models) cytotoxicity->in_vivo

Caption: Experimental workflow for the discovery and evaluation of novel antimicrobial naphthyridine derivatives.

mechanism_of_action naphthyridine Naphthyridine Derivative dna_gyrase Bacterial DNA Gyrase/ Topoisomerase IV naphthyridine->dna_gyrase Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Proposed mechanism of action of antimicrobial naphthyridine derivatives.

Conclusion and Future Directions

Novel naphthyridine derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The structure-activity relationship studies suggest that modifications to the core structure, such as the addition of halogen atoms or other functional groups, can significantly modulate their potency and spectrum of activity.[4][9] While many derivatives show potent activity, further research is necessary to optimize their pharmacokinetic properties and assess their safety profiles in vivo. The ability of some of these compounds to act synergistically with existing antibiotics opens up new avenues for combination therapies to combat drug-resistant infections.[2] Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of naphthyridine derivatives in the fight against microbial diseases.

References

Validating the Mechanism of Action for 1,7-Naphthyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 1,7-naphthyridine-based inhibitors, with a comparative analysis against alternative compounds. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to 1,7-Naphthyridine Inhibitors

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities. Notably, derivatives of 1,7-naphthyridine have been developed as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them key therapeutic targets.

This guide will focus on two examples of 1,7-naphthyridine-based kinase inhibitors:

  • BAY-091 and BAY-297: Potent and highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A), a lipid kinase implicated in the PI3K/Akt signaling pathway.[1][2]

  • 1,7-Naphthyridine 1-Oxides: A series of potent and selective inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[3]

We will compare the validation data for these 1,7-naphthyridine inhibitors with alternative, well-characterized inhibitors targeting the same kinases to provide a comprehensive understanding of their performance.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data for the 1,7-naphthyridine inhibitors and their alternatives, facilitating a direct comparison of their potency and efficacy.

Table 1: Comparison of PIP4K2A Inhibitors

InhibitorTargetBiochemical IC50 (ADP-Glo, 10 µM ATP)Cellular Target Engagement (CETSA)Reference
BAY-091 (1,7-Naphthyridine) PIP4K2A~1 nMConfirmed[1][4]
BAY-297 (1,7-Naphthyridine) PIP4K2A13 nMConfirmed[1][4]

Table 2: Comparison of p38α MAP Kinase Inhibitors

InhibitorTargetBiochemical IC50In Vivo Efficacy (LPS-induced TNFα production in mice)Reference
1,7-Naphthyridine 1-Oxide Derivative p38αNot explicitly reported, but described as "very potent"ED50 = 0.5 mg/kg (oral)[3]
VX-745 (Neflamapimod) p38α10 nMED50 of 5 mg/kg in rat adjuvant-induced arthritis model[5][6][7][8]
BIRB-796 (Doramapimod) p38α38 nM84% inhibition of TNF-α at 30 mg/kg[9][10][11][12]

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the mechanism of action of 1,7-naphthyridine inhibitors, a combination of biochemical and cellular assays is essential. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay biochemically quantifies the ability of an inhibitor to block the enzymatic activity of its target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 1,7-naphthyridine inhibitor against the target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the 1,7-naphthyridine inhibitor (e.g., BAY-091) and control inhibitors in a suitable buffer (e.g., kinase buffer with ≤1% DMSO).

    • Dilute the target kinase (e.g., recombinant human PIP4K2A) to the desired concentration in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP at a concentration near the Km for the kinase in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor or vehicle control (DMSO).

    • Add the diluted kinase to each well.

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

This assay confirms that the inhibitor binds to its target protein within the complex environment of a living cell.[13][14][15]

Objective: To demonstrate target engagement of the 1,7-naphthyridine inhibitor in intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures.

Protocol:

  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with the 1,7-naphthyridine inhibitor (e.g., BAY-091) or vehicle control (DMSO) at a desired concentration and incubate under normal culture conditions.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the amount of the soluble target protein in the supernatant using a protein detection method such as Western blot or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.

Western Blot Analysis of Downstream Signaling

This assay validates that target engagement by the inhibitor leads to the expected modulation of downstream signaling pathways.

Objective: To assess the effect of the 1,7-naphthyridine inhibitor on the phosphorylation status of key downstream effector proteins.

Principle: Kinase inhibitors block the phosphorylation of their downstream substrates. Western blotting with phospho-specific antibodies can detect these changes.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells and treat with various concentrations of the 1,7-naphthyridine inhibitor or a control inhibitor for different durations. Include a vehicle-only control.

    • For p38 inhibitors, stimulate the cells with an appropriate agonist (e.g., LPS or anisomycin) to activate the pathway.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-Akt (Ser473) for PIP4K2A inhibition, or anti-phospho-HSP27 for p38 inhibition) overnight at 4°C.[1][4]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH).

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein or loading control band.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the 1,7-naphthyridine inhibitors and the general workflows for the validation experiments.

PIP4K2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt PIP4K2A PIP4K2A PIP4K2A->PIP2 Converts PI5P to PI5P PI5P mTORC1 mTORC1 pAkt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates pS6K p-S6K (Active) S6K->pS6K CellGrowth Cell Growth & Survival pS6K->CellGrowth Inhibitor BAY-091 (1,7-Naphthyridine) Inhibitor->PIP4K2A Inhibits p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Stress Stress / Cytokines (e.g., LPS) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates pp38 p-p38 MAPK (Active) p38->pp38 HSP27 HSP27 pp38->HSP27 Phosphorylates CREB CREB pp38->CREB Phosphorylates pHSP27 p-HSP27 HSP27->pHSP27 pCREB p-CREB CREB->pCREB GeneExpression Inflammatory Gene Expression (e.g., TNFα) pCREB->GeneExpression Inhibitor 1,7-Naphthyridine 1-Oxide Inhibitor->p38 Inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 KinaseAssay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) TargetEngagement Confirm Target Engagement CETSA->TargetEngagement WesternBlot Western Blot DownstreamSignaling Assess Downstream Signaling WesternBlot->DownstreamSignaling Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->KinaseAssay Inhibitor->CETSA Inhibitor->WesternBlot

References

Comparative Docking Analysis of Naphthyridine Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of molecular docking studies performed on various naphthyridine isomers. It is designed for researchers, scientists, and drug development professionals, providing objective comparisons based on published experimental data. The guide summarizes key quantitative findings, details common experimental protocols, and visualizes the computational workflows involved.

Data Presentation: Comparative Docking Scores

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding affinity. The following tables summarize docking results for different naphthyridine isomers against various biological targets.

Table 1: 1,6- vs. 1,7-Naphthyridine Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors

This table compares the binding energies of structurally related 1,6- and 1,7-naphthyridine derivatives targeting the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket of HIV-1 RT. Lower binding energy values indicate potentially higher affinity.

Compound IDNaphthyridine CoreBinding Energy (kcal/mol)Key Interactions
16a 1,6-Naphthyridine-13.45Conventional hydrogen bonds with LYS101, PHE227; π-π stacking with TYR181, TRP229.[1]
16b 1,6-Naphthyridine-13.61Conventional hydrogen bonds with LYS101, PHE227; π-π stacking with TYR181, PHE227, TRP229.[1]
18a 1,7-Naphthyridine-13.14Not specified in the abstract.[1]
18b 1,7-Naphthyridine-13.28Not specified in the abstract.[1]

Data sourced from a study on nitrogen-containing naphthyridine derivatives as potent HIV-1 NNRTIs.[1]

Table 2: 1,8-Naphthyridine Derivatives Targeting Various Enzymes

This table presents docking scores for 1,8-naphthyridine derivatives against different enzymatic targets relevant to cancer and infectious diseases.

Target EnzymePDB IDDerivative TypeDocking Score (kcal/mol)Standard Drug / Co-crystal Ligand Score (kcal/mol)
DNA Topoisomerase II1ZXMNovel Designed Ligands (L1-L5)-9.3 to -8.9-6.0 (Bevacizumab)[2]
Mtb InhA4TZKANA-12 (most active)-8.424-11.08 (Co-crystal ligand)[3]
Human Estrogen Receptor1ERRCompound C3-147.054 (Mol. Dock Score)-137.807 (Tamoxifen)[4]
Human Estrogen Receptor1ERRCompound C13-147.819 (Mol. Dock Score)-137.807 (Tamoxifen)[4]

Note: Different docking software and scoring functions may have been used across these studies, so direct comparison of scores between different targets should be approached with caution.

Experimental Protocols: A Generalized Molecular Docking Methodology

The following protocol outlines a typical workflow for molecular docking studies as synthesized from multiple research articles on naphthyridine derivatives.[2][3][5]

1. Software:

  • Docking and Scoring: Glide module of the Schrödinger software suite is frequently used for docking calculations.[3][5] Other programs may also be employed.

  • Ligand Preparation: The LigPrep module of the Schrödinger suite is often utilized to generate low-energy 3D conformations of the ligands and assign correct protonation states.[5]

  • Visualization: Molecular graphics software is used to analyze protein-ligand interactions.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and filling in any missing side chains or loops.

  • The protonation states of residues are optimized at a physiological pH.

  • Finally, the structure is subjected to energy minimization using a suitable force field (e.g., OPLS).

3. Ligand Preparation:

  • The 2D structures of the naphthyridine isomers are drawn and converted to 3D structures.

  • Ligands are prepared to generate various possible conformations, tautomers, and protonation states relevant at physiological pH.

  • Energy minimization of the ligand structures is performed using the same force field as the protein.[5]

4. Grid Generation:

  • A receptor grid is defined around the active site of the protein. The grid box is typically centered on the co-crystallized ligand (if available) or key active site residues to define the volume for the docking search.

5. Molecular Docking and Validation:

  • The prepared ligands are docked into the receptor grid using a specific precision mode (e.g., extra-precision (XP) docking).[5]

  • The docking protocol is often validated by redocking the co-crystallized ligand into the active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates a reliable docking protocol.[3]

  • The resulting docking poses are scored based on their binding affinity, and the best-scoring poses are analyzed for their interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.

Visualizations: Workflows and Logical Diagrams

The following diagrams illustrate the processes and relationships central to computational drug design involving naphthyridine isomers.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Computation Stage cluster_analysis Analysis Stage Target 1. Target Selection (e.g., HIV-1 RT, PDB ID) Prep_Target 3. Protein Preparation (Add H, Minimize) Target->Prep_Target Ligands 2. Ligand Design (Naphthyridine Isomers) Prep_Ligands 4. Ligand Preparation (Generate Conformers) Ligands->Prep_Ligands Grid 5. Grid Generation (Define Active Site) Prep_Target->Grid Docking 6. Molecular Docking (e.g., Glide XP) Prep_Ligands->Docking Grid->Docking Scoring 7. Scoring & Ranking (Binding Energy) Docking->Scoring Analysis 8. Pose Analysis (Interactions) Scoring->Analysis Lead_Opt 9. Lead Optimization Analysis->Lead_Opt QSAR_Docking_Relationship cluster_qsar Ligand-Based Design cluster_docking Structure-Based Design Dataset Dataset of Naphthyridines (Structures & IC50 values) QSAR QSAR Model Development (Relates structure to activity) Dataset->QSAR New_Compounds Design of Novel Compounds QSAR->New_Compounds Guides Design Docking Molecular Docking (Predicts Binding Mode & Affinity) New_Compounds->Docking Virtual Screening Target 3D Protein Target Target->Docking Docking->QSAR Provides Alignment & Interaction Insights

References

Benchmarking New Naphthyridine Compounds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the naphthyridine scaffold represents a privileged structure with a remarkable breadth of biological activity. This guide provides a comprehensive comparative analysis of novel naphthyridine compounds against established drugs, supported by experimental data and detailed protocols to ensure reproducibility and facilitate informed decision-making in preclinical development.

Naphthyridine derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Their diverse mechanisms of action, which include the inhibition of key enzymes like topoisomerase II and various kinases, as well as the induction of apoptosis, make them a compelling area of research.[1][2] This guide focuses on benchmarking new anticancer naphthyridine derivatives, particularly those targeting kinase signaling pathways, against known therapeutic agents.

Data Presentation: Comparative Efficacy of Naphthyridine Derivatives

The following tables summarize the in vitro potency of new naphthyridine compounds against various cancer cell lines and their target kinases, benchmarked against established drugs.

Table 1: In Vitro Anticancer Activity of Naphthyridine Derivatives Against Various Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference DrugReference Drug IC50 / GI50 (µM)Source
Compound 16 HeLa (Cervical)MTT Assay0.7Colchicine>10 (Implied)[1]
HL-60 (Leukemia)MTT Assay0.1Colchicine>10 (Implied)[1]
PC-3 (Prostate)MTT Assay5.1Colchicine>10 (Implied)[1]
Compound 11 MIA PaCa-2 (Pancreatic)Cell Viability115-Fluorouracil>11 (Implied)[3]
Compound 47 MIAPaCa (Pancreatic)Cytotoxicity0.41--[4]
K-562 (Leukemia)Cytotoxicity0.77--[4]
Compound 29 PA-1 (Ovarian)Cytotoxicity0.41--[4]
SW620 (Colon)Cytotoxicity1.4--[4]
Aaptamine Derivative 24 Adult T-cell LeukemiaCytotoxicity0.29--[5]
Aaptamine Derivatives (25-28) Various Cell Lines*Cytotoxicity0.03 - 8.5--[5][6]

*Cell lines include HL-60 leukemia, K562 erythroleukemia, MCF-7 breast cancer, KB epidermoid carcinoma, HepG2 hepatocellular carcinoma, and HT-29 colon adenocarcinoma.[6]

Table 2: Kinase Inhibitory Activity of Novel Naphthyridine Compounds

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference DrugReference Drug IC50 (nM)Source
19g FGFR4Kinase AssayPotent (Specific value not stated)--[7]
Hypothetical Z118298144 MEK1In Vitro Kinase Assay(To be determined)Trametinib(Benchmark value)[8]
Novel 2,7-Naphthyridines MASTLKinase Assay(Ki values determined)--[9]

Key Signaling Pathway in Cancer Targeted by Naphthyridine Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway that is frequently dysregulated in a multitude of cancers, making it a prime target for therapeutic intervention.[8] Several kinase inhibitors, including some naphthyridine derivatives, aim to modulate this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibition Workflow A Primary Target Assay (e.g., MEK1/2 Kinase Assay) IC50 Determination B Cellular Potency (Proliferation Assay, e.g., MTT) GI50 Determination A->B C Kinome Selectivity Screen (Off-Target Profiling) B->C D Target Engagement & Pathway (p-ERK Western Blot) B->D E Pharmacokinetics (PK) (ADME) C->E D->E F In Vivo Efficacy Studies (Xenograft Tumor Models) E->F Decision_Matrix Start Novel Naphthyridine Inhibitor Potency High Target Potency? (Low nM IC50) Start->Potency Selectivity High Kinase Selectivity? Potency->Selectivity Yes Discard Re-evaluate or Discard Potency->Discard No Cellular Good Cellular Activity? (Low µM GI50) Selectivity->Cellular Yes Selectivity->Discard No Lead Lead Candidate Cellular->Lead Yes Cellular->Discard No

References

Safety Operating Guide

Navigating the Safe Disposal of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile, a chlorinated heterocyclic compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

Ventilation: All handling of the solid compound or its solutions must be conducted in a well-ventilated fume hood to prevent the inhalation of dust or aerosols.[1]

Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal as a hazardous chemical waste.

Step 1: Waste Identification and Classification

Due to its chemical structure (a chlorinated and nitrogen-containing heterocycle), this compound is classified as a halogenated organic waste. This classification is critical for proper segregation and subsequent treatment.

Step 2: Waste Segregation and Collection

All waste containing this compound, including any contaminated materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1] It is crucial to keep halogenated organic waste separate from non-halogenated waste streams to ensure proper and cost-effective disposal.[1] Do not mix this waste with incompatible materials, such as strong oxidizing agents.

Step 3: Container Labeling

The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, irritant).

Step 4: Storage

Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

Step 5: Professional Disposal

All hazardous waste must be disposed of through a licensed environmental waste management company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste in accordance with all applicable regulations. Never attempt to dispose of this chemical down the drain or as regular trash.

Hazard Profile of Structurally Similar Compounds

To better understand the potential risks associated with this compound, the following table summarizes the hazard classifications of similar compounds.

Compound NameCAS NumberHazard Statements
2,4-Dichloro-1,8-naphthyridine59514-89-5H315: Causes skin irritation.H319: Causes serious eye irritation.[2]
2,6-Dichloro-4-methylnicotinonitrile875-35-4Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
3,5-Dichloro-1,6-naphthyridine39588-73-3H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
2,6-Dichloro-3-cyano-4-methylpyridineN/AH301: Toxic if swallowed.H312 + H332: Harmful in contact with skin or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.[5]

Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Handle Compound Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Generate Waste Collect Collect in a Labeled, Leak-Proof Container Segregate->Collect Store Store in a Designated Satellite Accumulation Area Collect->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Container Full or Disposal Needed Pickup Arrange for Professional Waste Pickup EHS->Pickup

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile. The following procedures are based on best practices for handling similar dichlorinated heterocyclic and nitrile-containing compounds.

Immediate Safety and Hazard Profile

Personal Protective Equipment (PPE)

A comprehensive array of PPE is required to prevent exposure when handling this compound. The following table summarizes the necessary equipment.

Body PartPersonal Protective EquipmentStandard/Specification
Hands Chemical-resistant glovesNitrile gloves are recommended.[1] For unknown toxicity, a flexible laminate glove under heavy-duty outer gloves is advised.
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Respiratory N95 dust mask or a NIOSH/MSHA approved respirator.A respirator is necessary if ventilation is inadequate or dust is generated.[1] For higher-risk scenarios, a positive-pressure, self-contained breathing apparatus may be required.[6]
Body Laboratory coat or appropriate protective clothing.To prevent skin contact.[1] Flame-resistant lab coats are recommended.

Operational Plan: Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][7]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Minimize dust generation during handling.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2][3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8]

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][8]

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][10]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][9][10]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][10]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][3]

For spills, evacuate the area and ventilate. Wear appropriate PPE and use an inert absorbent material to clean up the spill. Place the waste in a sealed container for disposal.[7][9][11]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation: Treat all contaminated materials, including unused product, filter paper, pipette tips, and empty containers, as hazardous waste. Halogenated organic compounds should be collected separately from non-halogenated waste.[1][8][11][12]

  • Containerization: Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with chlorinated organic compounds. Keep the container securely closed except when adding waste.[1][8][11]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and the associated hazards (e.g., Toxic, Irritant).[8][11][13]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7][11]

  • Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[7][11]

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete F Segregate and Label Hazardous Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Standard laboratory workflow for handling hazardous chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.